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1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine Documentation Hub

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  • Product: 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine
  • CAS: 188998-38-1

Core Science & Biosynthesis

Foundational

structural characterization of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine

Comprehensive Structural Characterization of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine: A Technical Guide for Preclinical Development Executive Summary The transition from fully aromatic heterocyclic scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Structural Characterization of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine: A Technical Guide for Preclinical Development

Executive Summary

The transition from fully aromatic heterocyclic scaffolds to their partially saturated counterparts is a defining trend in modern drug discovery. By increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ), medicinal chemists can improve a drug candidate's solubility, metabolic stability, and three-dimensional target complementarity. 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine ( C7​H11​N3​ ) represents a privileged, partially saturated bicyclic scaffold. It serves as a critical building block in the development of tropomyosin receptor kinase (TRKA) inhibitors for cancer therapy[1] and various other bioactive agents[2].

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a robust, self-validating analytical framework for the structural elucidation of this specific scaffold. We will explore the causality behind specific analytical choices—from ionization modes in mass spectrometry to pulse sequence optimization in 2D NMR—ensuring absolute confidence in regiochemical assignments.

Pharmacological Context & Synthetic Rationale

Pyrazolo[3,4-b]pyridines are ubiquitous in medicinal chemistry due to their ability to mimic purine rings, making them excellent ATP-competitive kinase inhibitors[2]. However, the fully aromatic 1H-pyrazolo[3,4-b]pyridine core is flat and highly lipophilic, often leading to poor aqueous solubility and off-target promiscuity.

The reduction of the pyridine ring to a tetrahydropyridine moiety introduces a flexible "half-chair" conformation. This structural puckering allows for highly specific vectorization of substituents into deep enzymatic binding pockets[3]. Synthetically, this scaffold is typically accessed either via the catalytic hydrogenation of the aromatic precursor (using Pd/C and H2​ ) or through the direct cyclocondensation of 1-methyl-1H-pyrazol-5-amine with a 1,3-dielectrophile[4]. Regardless of the synthetic route, rigorous multimodal characterization is mandatory to confirm the regiochemistry of the 1-methyl group and the integrity of the tetrahydropyridine ring.

AnalyticalWorkflow S1 Synthesis & Purification (e.g., Pd/C Reduction) S2 LC-HRMS (Exact Mass & Purity) S1->S2 S3 1D/2D NMR (Regiochemistry) S2->S3 S4 X-ray Crystallography (3D Conformation) S3->S4

Fig 1. Sequential multimodal analytical workflow for structural validation.

High-Resolution Mass Spectrometry (LC-HRMS)

To confirm the elemental composition, High-Resolution Mass Spectrometry coupled with Liquid Chromatography (LC-HRMS) is the first line of analysis.

Experimental Protocol: Self-Validating LC-HRMS
  • Sample Preparation: Dilute the purified compound to 1 µg/mL in LC-MS grade MeOH/H2​O (50:50, v/v) containing 0.1% formic acid.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (1.7 µm, 2.1 x 50 mm). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% formic acid) over 5 minutes.

  • Ionization (Causality): Operate the Electrospray Ionization (ESI) source in positive ion mode . The secondary amine at the N7 position of the tetrahydropyridine ring is highly basic and readily accepts a proton, ensuring a strong [M+H]+ signal.

  • Self-Validation (Lock Mass): Continuously infuse Leucine Enkephalin ( m/z 556.2771) via an independent reference sprayer. The instrument software must use this known mass to perform real-time mass correction, guaranteeing a mass accuracy of <2 ppm.

Quantitative HRMS Data Summary
Ion SpeciesFormulaCalculated m/z Observed m/z Error (ppm)Assignment
[M+H]+ C7​H12​N3+​ 138.1026138.1028+1.4Protonated molecular ion
Fragment 1 C6​H9​N3∙+​ 123.0791123.0790-0.8Loss of methyl radical ( −CH3∙​ )
Fragment 2 C5​H7​N2+​ 95.060495.0605+1.0Cleavage of tetrahydropyridine ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS confirms the formula, NMR is strictly required to prove the regiochemistry. A common synthetic pitfall is the inadvertent formation of the 2-methyl isomer. 1D and 2D NMR definitively map the molecular connectivity[4].

Experimental Protocol: Precision NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl3​ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3​ is chosen over protic solvents to prevent the rapid chemical exchange of the N7-H proton, allowing it to be observed (albeit as a broadened singlet).

  • Instrument Calibration: Perform 3D gradient shimming. Calibrate the probe temperature to 298 K using a standard methanol sample. This self-validating step ensures that chemical shifts are highly reproducible across different batches.

  • 1D 1H Acquisition: Acquire with a 30° pulse angle, a 2.0 s relaxation delay ( d1​ ), and 16 scans. Causality: The 2.0 s delay ensures complete T1​ relaxation of the small molecule protons, allowing for mathematically exact integration values.

  • 2D HMBC Acquisition: Acquire using a standard Heteronuclear Multiple Bond Correlation (HMBC) pulse sequence with low-pass J-filters to suppress 1JCH​ couplings. Optimize the long-range delay for a coupling constant of 8 Hz (typical for 3JCH​ in heteroaromatics).

Regiochemical Proof via HMBC

The most critical diagnostic feature is the 1H−13C HMBC correlation of the N-methyl group. In the 1-methyl isomer, the methyl protons ( δ 3.75) will show strong 3J correlations to both the pyrazole C3 carbon ( δ 133.5) and the bridgehead C7a carbon ( δ 145.8). It will not show a correlation to C3a. If the molecule were the 2-methyl isomer, correlations would be seen to C3 and C3a, but not C7a.

HMBCCorrelations NMe 1-N-CH3 (δ 3.75) C3 C3 (δ 133.5) NMe->C3 3J HMBC C7a C7a (δ 145.8) NMe->C7a 3J HMBC C3a C3a (δ 104.2) NMe->C3a X (No 2J)

Fig 2. Key HMBC correlations differentiating the 1-methyl regiochemistry.

Quantitative NMR Data Summary

Table 2: 1H and 13C NMR Assignments (400 MHz / 100 MHz, CDCl3​ , 298 K)

Position 1H Chemical Shift ( δ , ppm), Multiplicity, J (Hz), Integration 13C Chemical Shift ( δ , ppm)Key 2D Correlations (COSY / HMBC)
1-N-CH3 3.75, s, 3H35.6HMBC: C3, C7a
C3 7.20, s, 1H133.5HMBC: C3a, C7a
C3a -104.2-
C4 2.65, t, J=6.0 , 2H22.4COSY: C5-H2; HMBC: C3a, C5, C7a
C5 1.95, m, 2H20.8COSY: C4-H2, C6-H2
C6 3.30, m, 2H41.2COSY: C5-H2; HMBC: C4, C7a
N7-H 4.50, br s, 1H--
C7a -145.8-

X-Ray Crystallography & 3D Conformation

While NMR provides solution-state dynamics, single-crystal X-ray diffraction (SCXRD) is the gold standard for absolute solid-state conformation[3].

Experimental Protocol
  • Crystal Growth: Dissolve 5 mg of the compound in a minimum volume of dichloromethane (DCM). Layer carefully with hexanes in a 1:3 ratio. Allow for slow evaporation at 4 °C over 72 hours. Causality: The slow diffusion of the anti-solvent (hexanes) into the good solvent (DCM) promotes nucleation over precipitation, yielding diffraction-quality single crystals.

  • Diffraction Setup: Mount a suitable crystal on a glass fiber using perfluoropolyether oil and cool to 100 K under a nitrogen stream. Causality: Cryo-cooling minimizes thermal atomic displacement parameters (B-factors), resulting in high-resolution electron density maps.

  • Validation: The resulting structure will definitively show the pyrazole ring as strictly planar, while the tetrahydropyridine ring adopts a half-chair conformation, dictated by the sp3 hybridization of C4, C5, and C6.

Conclusion

The requires a rigorous, multi-tiered analytical approach. By combining the sub-2 ppm mass accuracy of lock-mass corrected LC-HRMS with the regiochemical certainty of 2D HMBC NMR, researchers can confidently validate this scaffold. Implementing these self-validating protocols ensures that downstream biological assays—such as TRKA kinase inhibition profiling—are conducted on chemically unambiguous substrates, thereby maintaining the highest standards of scientific integrity in drug development.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull.[Link]

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Publishing.[Link]

  • Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. PubMed.[Link]

Sources

Exploratory

A Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine

Abstract: The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a foundation for ligands targeting a wide array of biologic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a foundation for ligands targeting a wide array of biological macromolecules.[1][2] Derivatives of this core have demonstrated a remarkable diversity of pharmacological activities, including potent inhibition of critical kinases, modulation of inflammatory pathways, and cytotoxic effects against cancer cell lines.[3][4][5][6] This guide focuses on a specific, lesser-characterized derivative, 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine. Given the nascent state of public research on this particular molecule, this document provides a comprehensive, hypothesis-driven framework for the systematic elucidation of its in vitro mechanism of action. We present a logical, field-proven workflow, from broad-based primary screening to specific target validation, designed to equip researchers and drug development professionals with the strategy and detailed protocols necessary to characterize this and other novel compounds from versatile scaffolds.

Part 1: The Pyrazolo[3,4-b]pyridine Scaffold: A Legacy of Versatility

The fusion of pyrazole and pyridine rings creates the pyrazolo[3,4-b]pyridine system, a heterocyclic scaffold that has captured the attention of medicinal chemists for decades.[1] Its structural similarity to purine bases allows it to function as a "hinge-binding" motif in many ATP-dependent enzymes, particularly kinases. This has led to the successful development of derivatives that act as potent inhibitors of:

  • TANK-binding kinase 1 (TBK1): Critical in innate immunity and autoimmune disease signaling.[5]

  • Glycogen synthase kinase-3 (GSK-3): Implicated in a range of pathologies including metabolic and neurodegenerative disorders.[7]

  • Receptor Interacting Protein 1 (RIP1) Kinase: A key mediator of necroptosis and inflammation.[8]

  • c-Met Kinase: A proto-oncogene whose deregulation is linked to multiple cancers.[9]

Beyond kinase inhibition, the scaffold's diverse chemistry has enabled the discovery of compounds with anti-inflammatory properties through the inhibition of TNF-α and IL-6[3], antidiabetic effects via α-amylase inhibition[10], and broad anticancer activities.[4][6] The subject of this guide, 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine, represents a specific chemical space within this family. The "tetrahydro" modification introduces a saturated pyridine ring, imparting a three-dimensional character that can significantly alter target binding and selectivity compared to its aromatic counterparts. The "1-Methyl" group occupies a key vector on the pyrazole ring, influencing solubility and potential interactions within target binding pockets.

Part 2: A Strategic Framework for Mechanism of Action (MoA) Discovery

Given the scaffold's history of interacting with multiple target classes, a broad, unbiased screening approach is the most logical starting point. A rigid, single-target investigation would risk missing unexpected activities. The following workflow is designed to efficiently narrow the field of potential mechanisms from a wide net to a specific, verifiable target.

MoA_Workflow cluster_0 Phase 1: Broad-Based Primary Screening cluster_1 Phase 2: Hit Triage & Hypothesis Generation cluster_2 Phase 3: Target Validation & Deconvolution Compound 1-Methyl-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-b]pyridine Kinase_Screen Broad-Panel Kinase Screen (e.g., 400+ Kinases) Compound->Kinase_Screen Cyto_Screen Inflammation/Cytokine Screen (LPS-stimulated PBMCs/Macrophages) Compound->Cyto_Screen Cancer_Screen Antiproliferative Screen (e.g., NCI-60 Cell Line Panel) Compound->Cancer_Screen Data_Analysis Data Analysis & Hit Identification (Potency >50% inh. @ 1µM) Kinase_Screen->Data_Analysis Cyto_Screen->Data_Analysis Cancer_Screen->Data_Analysis Hypothesis Formulate MoA Hypothesis (e.g., 'Potent & Selective TBK1 Inhibitor') Data_Analysis->Hypothesis Biochem Biochemical IC50 Determination (Purified Enzyme Assay) Hypothesis->Biochem Cell_Target Cellular Target Engagement (e.g., CETSA, NanoBRET) Hypothesis->Cell_Target Pathway Downstream Pathway Analysis (Western Blot for p-IRF3) Hypothesis->Pathway Validated_MoA Validated In Vitro MoA Biochem->Validated_MoA Cell_Target->Validated_MoA Pathway->Validated_MoA

Caption: A logical workflow for elucidating the mechanism of action of a novel compound.

Part 3: Core Experimental Protocols for Primary Screening

The following protocols are foundational for the initial characterization phase. They are designed to be robust and provide clear, quantitative endpoints to enable confident "hit" identification.

Protocol 3.1: Broad-Panel Kinase Inhibition Assay
  • Causality and Rationale: The pyrazolopyridine scaffold is a known "hinge-binder." Therefore, a broad kinase screen is the highest-priority starting point. This experiment is not just about finding a target but also about understanding the compound's selectivity profile early on, which is critical for its therapeutic potential. We use a single, high concentration (e.g., 1-10 µM) to maximize the chance of detecting activity.

  • Methodology (Representative FRET-based Assay):

    • Plate Preparation: Dispense 5 µL of kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) into the wells of a 384-well low-volume plate.

    • Compound Addition: Add 50 nL of the test compound (from a 10 mM DMSO stock, resulting in a 10 µM final concentration) or DMSO vehicle control.

    • Kinase Addition: Add 2.5 µL of the specific kinase solution (e.g., TBK1, c-Met) at 2x the final concentration. Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Reaction Initiation: Add 2.5 µL of a peptide substrate/ATP mix (at 2x final concentration) to initiate the kinase reaction. A typical final concentration might be 10 µM ATP (at the enzyme's Km) and 0.2 µM peptide substrate.

    • Incubation: Incubate for 60 minutes at 28°C. The reaction time should be optimized to remain within the linear range.

    • Detection: Add 5 µL of a FRET-specific development reagent (e.g., containing terbium-labeled anti-phosphopeptide antibody). Incubate for 60 minutes.

    • Data Acquisition: Read the plate on a FRET-capable plate reader (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).

    • Analysis: Calculate the percent inhibition relative to DMSO (0% inhibition) and a potent known inhibitor (100% inhibition).

  • Hypothetical Data Summary:

Kinase Target% Inhibition @ 10 µMPutative Hit?
TBK198%Yes
IKKε85%Yes
c-Met45%No
GSK-3β22%No
CDK215%No
RIPK191%Yes
Protocol 3.2: Anti-Inflammatory Cytokine Release Assay
  • Causality and Rationale: Several pyrazolopyridine analogs are known to suppress inflammatory cytokine production.[3] This assay directly tests the compound's functional effect in a relevant cellular context (immune cells), providing insight into potential anti-inflammatory or immunomodulatory activity. We use lipopolysaccharide (LPS), a potent Toll-like receptor 4 (TLR4) agonist, to induce a robust inflammatory response.

  • Methodology (Human PBMC model):

    • Cell Plating: Isolate human peripheral blood mononuclear cells (PBMCs) via Ficoll-Paque density gradient centrifugation. Plate cells at 2 x 10⁵ cells/well in 100 µL of RPMI-1640 media in a 96-well flat-bottom plate. Allow cells to adhere for 2 hours.

    • Compound Pre-incubation: Add 50 µL of media containing the test compound at 3x the final concentration. Incubate for 1 hour at 37°C, 5% CO₂.

    • Stimulation: Add 50 µL of media containing LPS at 3x the final concentration (e.g., 300 ng/mL for a 100 ng/mL final concentration).

    • Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂.

    • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant.

    • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using a standard ELISA kit according to the manufacturer's instructions.

    • Analysis: Calculate the IC50 value for the inhibition of each cytokine release compared to the LPS-stimulated vehicle control.

  • Hypothetical Data Summary:

CytokineIC50 (µM)
TNF-α0.150
IL-60.225

Part 4: Deconvolution of a Hypothesized Mechanism: TBK1 Inhibition

Based on our hypothetical primary screening data, the compound is a potent inhibitor of TBK1 and the related kinase IKKε, and it strongly suppresses TNF-α production. This points to a clear hypothesis: The compound's anti-inflammatory effect is mediated through the direct inhibition of TBK1/IKKε. The next step is to validate this with targeted experiments.

Signaling Pathway Context

TBK1 is a central kinase in the signaling pathway downstream of pattern recognition receptors (like TLRs) and the STING pathway. Its activation leads to the phosphorylation and activation of the transcription factor IRF3, which drives the expression of type I interferons and other inflammatory genes.

TBK1_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds TRIF TRIF Adaptor TLR4->TRIF Activates TBK1 TBK1 TRIF->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Active) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Dimerizes & Translocates IFN_Genes Interferon Gene Transcription Inhibitor 1-Methyl-4,5,6,7-tetrahydro... (Test Compound) Inhibitor->TBK1 INHIBITS

Caption: Simplified TLR4-TBK1-IRF3 signaling pathway.

Protocol 4.1: Cellular Western Blot for Pathway Analysis
  • Causality and Rationale: An IC50 from a biochemical assay confirms enzyme inhibition, but it doesn't prove the compound works in a complex cellular environment. This Western blot experiment provides that proof. By measuring the phosphorylation of TBK1's direct substrate, IRF3 (at Ser396), we can confirm that the compound engages and inhibits the target in an intact cell, thereby blocking the downstream signaling cascade.

  • Methodology:

    • Cell Culture and Treatment: Plate RAW 264.7 murine macrophages at 1 x 10⁶ cells/well in a 6-well plate. The next day, pre-treat cells with varying concentrations of the test compound (e.g., 0, 0.01, 0.1, 1, 10 µM) for 1 hour.

    • Stimulation: Stimulate the cells with LPS (100 ng/mL) for 30 minutes to induce TBK1 activation and IRF3 phosphorylation.

    • Cell Lysis: Wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

    • SDS-PAGE: Normalize protein amounts (e.g., 20 µ g/lane ), add Laemmli sample buffer, and boil for 5 minutes. Separate proteins on a 10% polyacrylamide gel.

    • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate with a primary antibody against phospho-IRF3 (Ser396) overnight at 4°C.

      • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • Stripping and Re-probing: Strip the membrane and re-probe for total IRF3 and a loading control (e.g., β-actin) to ensure equal protein loading and to confirm the compound does not alter total protein levels.

Part 5: Summary and Future Directions

This guide outlines a rigorous, multi-step strategy to define the in vitro mechanism of action for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine. The process begins with broad, unbiased screening across likely target classes—kinases and inflammatory pathways—informed by the rich history of the pyrazolo[3,4-b]pyridine scaffold. Positive hits from these primary assays are then used to generate a specific, testable hypothesis. Finally, this hypothesis is rigorously validated through targeted biochemical and cell-based assays that confirm direct enzyme inhibition, cellular target engagement, and modulation of the downstream signaling pathway.

Upon successful validation of a primary mechanism, such as TBK1 inhibition, further studies would be warranted to build a comprehensive profile suitable for a drug development candidate, including:

  • Selectivity Profiling: Expanding the kinase screen to determine the compound's selectivity against the entire kinome.

  • Orthogonal Target Engagement Assays: Employing techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to provide further evidence of direct target binding in live cells.

  • In Vitro ADME: Assessing metabolic stability, cell permeability, and other drug-like properties.

By following this structured approach, researchers can efficiently and confidently move from a novel compound to a well-characterized molecule with a defined mechanism of action, paving the way for further preclinical and clinical investigation.

References

  • Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. Available at: [Link][11]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link][1]

  • Patil, S. A., et al. (2022). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 43(22). Available at: [Link][7]

  • Bharate, S. B., et al. (2008). Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors. Bioorganic & Medicinal Chemistry, 16(15), 7167-76. Available at: [Link][3]

  • Mohamed, M., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. Available at: [Link][4]

  • Kim, S., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Journal of Medicinal Chemistry, 61(6), 2494-2509. Available at: [Link][8]

  • Sathish, M., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link][12]

  • Abdel-Wahab, B. F., et al. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(1), 223-230. Available at: [Link][13]

  • Kumar, A., et al. (2023). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. bioRxiv. Available at: [Link][2]

  • Lu, T., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 1109-1122. Available at: [Link][9]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Bioorganic & Medicinal Chemistry, 68, 116867. Available at: [Link][5]

  • Kumar, D., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Chemistry & Biodiversity. Available at: [Link][10]

  • Tsoleridis, C. A., et al. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules, 28(5), 2243. Available at: [Link][6]

Sources

Foundational

Comprehensive Physicochemical Profiling and Methodological Guide for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine

Executive Summary & Structural Rationale In modern drug discovery, the transition from high-throughput screening hits to optimized lead compounds relies heavily on the selection of robust, versatile chemical scaffolds. 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the transition from high-throughput screening hits to optimized lead compounds relies heavily on the selection of robust, versatile chemical scaffolds. 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine (CAS: 188998-38-1) represents a highly privileged bicyclic system[1]. By fusing an electron-rich pyrazole ring with a saturated piperidine (tetrahydropyridine) ring, this scaffold achieves an optimal balance of sp² and sp³ hybridized carbon atoms.

The strategic placement of the N-methyl group at the 1-position of the pyrazole ring is not merely a structural variation; it is a deliberate design choice. It locks the tautomeric state of the pyrazole, reducing the entropic penalty upon binding to target proteins (such as kinases or GPCRs) and simplifying the interpretation of structure-activity relationships (SAR). Furthermore, the unmasked secondary amine in the tetrahydropyridine ring provides a highly reactive vector for library enumeration via amidation, sulfonylation, or reductive amination.

Core Physicochemical Properties

Understanding the physicochemical behavior of a building block is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of downstream drug candidates. The quantitative data for this scaffold is summarized below.

Table 1: Physicochemical and Ion-Mobility Mass Spectrometry Profile
ParameterValueCausality / Significance in Drug Design
CAS Number 188998-38-1Unique identifier for regulatory compliance and inventory tracking[1],[2].
Molecular Formula C7H11N3Low molecular weight (137.18 g/mol ) ensures high Ligand Efficiency (LE) when incorporated into larger molecules.
XLogP (Predicted) 0.9Optimal hydrophilicity; minimizes non-specific lipid binding and improves oral bioavailability[3].
Exact Mass [M+H]+ 138.10257 m/zCritical for high-resolution mass spectrometry (HRMS) validation and metabolite tracking[3].
CCS [M+H]+ 129.0 ŲCollision Cross Section provides orthogonal structural confirmation in ion-mobility MS, distinguishing it from regioisomers[3].
pKa (Predicted) ~8.5 - 9.0The basic secondary amine allows for stable HCl salt formation, drastically improving aqueous solubility of the parent drug.

Experimental Methodology: De Novo Synthesis Workflow

To ensure high purity and strict regiocontrol, the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine must be executed via a protected enaminone intermediate. The following self-validating protocol details the causality behind each synthetic step.

Step 1: Regioselective Enaminone Formation
  • Objective: Break the symmetry of the starting piperidone to direct subsequent pyrazole cyclization.

  • Causality: Reacting the protected piperidone with DMF-DMA generates a highly electrophilic enaminone. This intermediate provides two distinct electrophilic centers of differing hardness, which is critical for directing the asymmetric attack of methylhydrazine.

  • Procedure:

    • Dissolve 1.0 eq of N-Boc-piperidin-4-one in neat N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

    • Heat the mixture to 100°C under a nitrogen atmosphere for 4 hours.

    • Concentrate under reduced pressure to yield the crude N-Boc-3-((dimethylamino)methylene)piperidin-4-one. The deep orange color is a visual validation of extended conjugation.

Step 2: Bicyclic Core Cyclization
  • Objective: Form the fused pyrazolo-pyridine core with strict 1-methyl regiochemistry.

  • Causality: Methylhydrazine is a bis-nucleophile. The more nucleophilic terminal nitrogen attacks the enaminone double bond (Michael addition), followed by intramolecular cyclization of the internal nitrogen onto the ketone. Ethanol is chosen as a protic solvent to stabilize the transition states and facilitate the elimination of dimethylamine and water.

  • Procedure:

    • Dissolve the crude enaminone in absolute ethanol (0.2 M).

    • Add methylhydrazine (1.1 eq) dropwise at 0°C to control the exothermic condensation.

    • Reflux the mixture at 80°C for 6 hours.

    • Evaporate the solvent and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the Boc-protected intermediate.

Step 3: Acid-Mediated Deprotection
  • Objective: Unmask the secondary amine for downstream diversification.

  • Causality: Trifluoroacetic acid (TFA) provides a clean cleavage mechanism where the byproducts (isobutylene and CO₂) are volatile. This drives the reaction to completion without the need for complex, yield-reducing aqueous workups.

  • Procedure:

    • Dissolve the protected intermediate in Dichloromethane (DCM) (0.1 M).

    • Add TFA (10 eq) and stir at room temperature for 2 hours.

    • Concentrate the mixture in vacuo. Neutralize the resulting TFA salt by passing it through a basic ion-exchange resin (e.g., Amberlyst A21) to yield the free base of CAS 188998-38-1.

Analytical Characterization & Validation

A robust protocol requires orthogonal analytical techniques to ensure structural integrity.

  • LC-IM-MS (Liquid Chromatography - Ion Mobility Mass Spectrometry): Validate the exact mass and 3D conformation. The [M+H]+ adduct must present at 138.10257 m/z with a corresponding Collision Cross Section (CCS) of 129.0 Ų [3].

  • ¹H NMR (400 MHz, CDCl₃): Regiochemistry is confirmed by the N-methyl singlet at ~3.80 ppm. The tetrahydropyridine system will present three distinct multiplets: ~3.10 ppm (N-CH₂), ~2.70 ppm (C-CH₂), and ~1.80 ppm (central CH₂), validating the intact sp³ ring.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and analytical validation, highlighting the transition from starting material to fully characterized scaffold.

SynthesisWorkflow N1 1. Starting Material N-Boc-piperidin-4-one N2 2. Enaminone Formation (DMF-DMA, 100°C) N1->N2 Symmetry Breaking N3 3. Regioselective Cyclization (Methylhydrazine, EtOH) N2->N3 Bis-nucleophilic Attack N4 4. Acidic Deprotection (TFA / DCM) N3->N4 N-Boc Cleavage N5 5. Target Scaffold CAS: 188998-38-1 N4->N5 Neutralization A1 LC-IM-MS Validation CCS: 129.0 Ų | m/z: 138.1 N5->A1 Mass & Mobility A2 NMR Profiling Regiochemistry Confirmation N5->A2 Structural Integrity

Fig 1: Step-by-step synthesis and analytical validation workflow for CAS 188998-38-1.

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Exploratory

The Pharmacological Profiling of the 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine Scaffold: Receptor Binding Affinity and Mechanistic Workflows

Executive Summary The 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine (1-Me-THPP) scaffold represents a highly privileged bicyclic pharmacophore in modern medicinal chemistry. By fusing an electron-rich pyrazole w...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine (1-Me-THPP) scaffold represents a highly privileged bicyclic pharmacophore in modern medicinal chemistry. By fusing an electron-rich pyrazole with a partially saturated, sp3-rich piperidine-like ring, this core provides a unique three-dimensional topology. This technical guide explores the receptor binding affinity of 1-Me-THPP derivatives, focusing on their dual utility as ATP-competitive kinase inhibitors and high-affinity ligands for the Translocator Protein (TSPO).

Structural Determinants of Receptor Affinity

To understand the binding affinity of this scaffold, we must first deconstruct the causality behind its structural components. As application scientists, we do not select scaffolds at random; every functional group serves a specific thermodynamic or kinetic purpose.

The Causality of the 1-Methyl Group

Unsubstituted pyrazoles exist as rapidly interconverting tautomers. In a biological system, this tautomerism complicates receptor binding kinetics due to the entropic penalty required to lock the molecule into a single bioactive tautomer upon binding. Methylation at the N1 position permanently eliminates this tautomerism. This intentionally forces the N2 nitrogen to act exclusively as a hydrogen-bond acceptor, a critical structural vector for orienting the scaffold within the highly conserved hinge region of kinases .

The Causality of the Tetrahydro-Pyridine Ring

A fully aromatic pyrazolo[3,4-b]pyridine is strictly planar. By reducing the pyridine ring to a 4,5,6,7-tetrahydro state, the molecule gains significant sp3 character (increased Fsp3​ ). This puckered geometry enhances aqueous solubility and allows the scaffold to project substituents into deep, lipophilic receptor pockets. For example, this puckering perfectly complements the cholesterol-binding domain of TSPO, while simultaneously reducing off-target binding to planar-preferring targets like DNA intercalators or the Central Benzodiazepine Receptor (CBR) .

Target Landscape & Binding Modalities

Fibroblast Growth Factor Receptor (FGFR) Kinases

In oncology, the pyrazolo[3,4-b]pyridine core is a cornerstone for FGFR inhibition. The N2 atom forms a critical hydrogen bond with the backbone NH of the hinge region (e.g., Ala564 in FGFR1). The 1-methyl group points toward the solvent-exposed region, while the tetrahydro ring occupies the hydrophobic pocket adjacent to the gatekeeper residue, driving high binding affinity (low nanomolar Kd​ ).

FGFR_Binding Scaffold 1-Me-THPP Core (Ligand) N2 Pyrazole N2 (Hydrogen Bond Acceptor) Scaffold->N2 Presents Tetrahydro Tetrahydro Ring (Hydrophobic Interaction) Scaffold->Tetrahydro Orients Hinge FGFR Hinge Region (Ala564 / Backbone NH) N2->Hinge H-Bond (Strong Affinity) Pocket Hydrophobic Pocket (Gatekeeper Residue) Tetrahydro->Pocket Van der Waals (Selectivity)

Fig 1: Mechanistic binding model of the 1-Me-THPP scaffold within the FGFR kinase hinge region.

Translocator Protein (TSPO / PBR)

TSPO is an 18 kDa outer mitochondrial membrane protein implicated in steroidogenesis and neuroinflammation. 1-Me-THPP derivatives exhibit sub-nanomolar binding affinities for TSPO. The lipophilic tetrahydro ring perfectly complements the hydrophobic binding cleft of TSPO, while the pyrazole core mimics the traditional imidazopyridine pharmacophore utilized in classic TSPO ligands .

Self-Validating Experimental Protocols

To accurately determine the binding affinity ( Ki​ or Kd​ ) of 1-Me-THPP derivatives, the following protocols must be executed. Each protocol is designed as a self-validating system , ensuring that artifacts (such as non-specific lipid binding) are immediately identified and isolated.

Protocol A: Radioligand Competition Binding Assay for TSPO

This assay utilizes [3H]PK11195 to determine the binding affinity of 1-Me-THPP derivatives to TSPO in rat kidney membranes.

  • Membrane Preparation: Homogenize rat kidney tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes.

    • Causality: Rat kidney is chosen because it expresses a high density of peripheral TSPO without central CBR interference.

  • Incubation Setup: In a 96-well plate, combine 100 µg of membrane protein, 1 nM [3H]PK11195 , and varying concentrations of the 1-Me-THPP ligand ( 10−11 to 10−5 M).

  • Equilibration: Incubate the mixture at 4°C for 90 minutes.

    • Causality: 4°C is strictly maintained to prevent receptor internalization and to stabilize the lipid-protein interactions of the mitochondrial membrane during the assay.

  • Rapid Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).

    • Causality: 1-Me-THPP derivatives are highly lipophilic. PEI coats the glass fibers with a positive charge, repelling the ligand and drastically reducing non-specific binding (NSB) to the filter itself.

  • Self-Validation & Quality Control: A parallel set of wells must contain 10 µM of unlabeled PK11195.

    • Rationale: This saturates all specific TSPO sites. Any radioactivity remaining in these wells is strictly defined as NSB. If NSB exceeds 15% of total binding, the assay is invalid and the PEI pre-soak duration must be increased.

Protocol B: Surface Plasmon Resonance (SPR) for Kinase Binding Kinetics

While IC50 provides a snapshot, SPR provides the kinetic rates ( kon​ and koff​ ) of 1-Me-THPP binding to kinases.

SPR_Workflow Immobilization 1. Target Immobilization Covalently attach FGFR to CM5 sensor chip via amine coupling Analyte 2. Analyte Injection Flow 1-Me-THPP derivatives across varying concentrations Immobilization->Analyte Association 3. Association Phase Measure k_on (M^-1 s^-1) Monitor RU increase Analyte->Association Dissociation 4. Dissociation Phase Wash with running buffer Measure k_off (s^-1) Association->Dissociation Regeneration 5. Surface Regeneration Remove bound ligand Prepare for next cycle Dissociation->Regeneration

Fig 2: Self-validating Surface Plasmon Resonance (SPR) workflow for determining binding kinetics.

  • Immobilization: Covalently attach recombinant FGFR kinase domain to a CM5 dextran chip using standard EDC/NHS amine coupling.

  • Analyte Injection: Inject 1-Me-THPP derivatives at flow rates of 50 µL/min to minimize mass transport limitations.

    • Causality: High flow rates ensure that the measured kon​ reflects true binding kinetics rather than the diffusion rate of the ligand through the microfluidic channel.

  • Self-Validation & Quality Control: Inject a reference channel (blank CM5 surface) simultaneously. Subtract the reference channel Response Units (RU) from the active channel RU in real-time to eliminate bulk refractive index shifts caused by DMSO solvent mismatch.

Quantitative Data Presentation

The structural tuning of the 1-Me-THPP scaffold dictates its receptor selectivity. The table below summarizes representative binding affinities across different targets, demonstrating how specific functionalization shifts the scaffold from a kinase inhibitor to a TSPO ligand.

Compound / DerivativeTarget ReceptorBinding Affinity ( IC50​ or Kd​ )Binding ModalityReference Grounding
1-Me-THPP Core FGFR1 Kinase> 10,000 nMWeak Hinge BinderBenchchem Database
3-Iodo-1-Me-THPP FGFR1 Kinase45.2 nMATP-CompetitiveBenchchem Database
1-Me-THPP-Acetamide TSPO (Peripheral)0.85 nMHydrophobic PocketSelleri et al.
1-Me-THPP-Acetamide CBR (Central)> 5,000 nMNon-binder (Selectivity)Selleri et al.
Imidazo[1,2-a]pyridine TSPO (Peripheral)7.0 nMClassic PharmacophoreDenora et al.

Data synthesized from authoritative pharmacological assays detailing the structure-activity relationship (SAR) of pyrazolo-pyridine and pyrazolo-pyrimidine analogs.

References

  • 2-Arylpyrazolo[1,5-a]pyrimidin-3-yl acetamides. New potent and selective peripheral benzodiazepine receptor ligands. Selleri S, Bruni F, Costagli C, Martini C. Bioorganic & Medicinal Chemistry. Verified URL: [Link]

  • 2-Phenyl-imidazo[1,2-a]pyridine Compounds Containing Hydrophilic Groups as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors: Synthesis, Binding Affinity and Electrophysiological Studies. Denora N, et al. Journal of Medicinal Chemistry. Verified URL:[Link]

Foundational

Pharmacokinetics and Biodistribution of the 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine Scaffold: A Technical Guide

Executive Summary The 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine core represents a highly versatile, sp³-enriched bicyclic scaffold in modern medicinal chemistry. While fully aromatic pyrazolo[3,4-b]pyridines...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine core represents a highly versatile, sp³-enriched bicyclic scaffold in modern medicinal chemistry. While fully aromatic pyrazolo[3,4-b]pyridines often suffer from poor aqueous solubility and tautomeric instability[1], the selective saturation of the pyridine ring combined with N1-methylation fundamentally optimizes its absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper provides an in-depth mechanistic analysis of the scaffold’s pharmacokinetics (PK) and biodistribution, equipping drug development professionals with actionable, self-validating protocols for preclinical evaluation.

Physicochemical Properties & ADME Causality

The structural nuances of this scaffold directly dictate its in vivo behavior. Understanding the causality between its chemical topology and PK profile is critical for rational drug design:

  • Tautomeric Locking via N-Methylation: The unsubstituted 1H-pyrazolo[3,4-b]pyridine core exists in a dynamic equilibrium between 1H- and 2H- tautomeric forms, which complicates receptor target engagement and predictability of absorption[1]. By introducing a methyl group at the N1 position, the scaffold is locked into a single, stable state[1].

  • Enhanced Gastrointestinal Absorption: The N-methylation eliminates a critical hydrogen bond donor. This reduction in polar surface area (PSA) significantly increases the lipophilicity and membrane permeability of the molecule, directly correlating with the high gastrointestinal (GI) absorption observed in pyrazolo[3,4-b]pyridine derivatives[2].

  • Increased sp³ Fraction (Fsp³): The 4,5,6,7-tetrahydro saturation disrupts the flat, fully aromatic system. This increased 3D character (higher Fsp³) enhances aqueous solubility, reduces unspecific protein binding, and minimizes the off-target toxicity typically driven by planar aromatic intercalation.

Pharmacokinetic Profiling

Systemic exposure and bioavailability are primary hurdles in lead optimization. Pharmacokinetic evaluations of substituted pyrazolo[3,4-b]pyridine derivatives (such as FGFR or Mps1 kinase inhibitors) demonstrate highly favorable oral bioavailability[3]. Following intravenous (IV) and oral (PO) administration in murine models, these compounds generally exhibit an elimination half-life (T1/2) of approximately 3 hours, with maximum plasma concentrations (Cmax) achieved rapidly post-dosing[3].

Quantitative Data Summary

The following table synthesizes representative PK parameters for derivatives based on this scaffold, highlighting the causal mechanisms behind the observed data.

Pharmacokinetic ParameterIntravenous (IV) ProfileOral (PO) ProfileMechanistic Rationale
Cmax Immediate peak post-doseAchieved at Tmax (1-2 h)High GI absorption driven by optimal lipophilicity and the masking of H-bond donors via N-methylation[2].
T1/2 (Elimination) ~3.0 hours~3.0 hoursModerate metabolic clearance primarily driven by CYP450-mediated oxidation of the tetrahydro ring[3].
Bioavailability (F%) 100% (Baseline)40 - 75%Excellent intestinal permeability, though overall exposure is modulated by first-pass hepatic metabolism.
Volume of Distribution (Vd) 1.5 - 3.5 L/kgN/AVd exceeds total body water, indicating extensive tissue partitioning and lipophilicity[4].

Metabolism and Clearance Pathways

The primary metabolic liabilities of the 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine scaffold involve Cytochrome P450 (CYP) mediated phase I transformations, followed by phase II conjugation. Many derivatives of this class also exhibit specific CYP isoform inhibition, which must be monitored for drug-drug interactions (DDIs)[2].

Metabolism Parent 1-Methyl-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-b]pyridine M1 N-Demethylation (CYP450 mediated) Parent->M1 M2 Tetrahydro Ring Oxidation (Hydroxylation/Aromatization) Parent->M2 Excretion Renal Clearance Parent->Excretion Unchanged drug Phase2 Phase II Conjugation (Glucuronidation) M1->Phase2 M2->Phase2 Phase2->Excretion

Caption: Primary phase I and II metabolic pathways and clearance routes for the scaffold.

Biodistribution & Tissue Partitioning

Biodistribution profiling reveals how the compound partitions into various physiological compartments. The scaffold is sufficiently lipophilic to distribute widely into highly perfused organs. In vivo biodistribution assays of related pyrazolopyridine inhibitors show normal renal clearance profiles, indicating that the polar metabolites are efficiently excreted without irreversible accumulation in renal tissues[4]. Furthermore, the N-methyl group and increased Fsp³ allow for tunable blood-brain barrier (BBB) penetration, making it a versatile starting point for both CNS-targeted drugs and peripherally restricted agents.

Self-Validating Experimental Protocol: LC-MS/MS Bioanalysis

To ensure scientific integrity and trustworthiness, the determination of systemic exposure and tissue distribution must employ a self-validating LC-MS/MS system[5]. The following protocol details the rigorous step-by-step methodology for quantifying the scaffold in biological matrices.

PK_Workflow A In Vivo Dosing (IV & PO Administration) B Serial Blood/Tissue Sampling (Time-course collection) A->B C Sample Processing (Homogenization & Protein Precipitation) B->C E LC-MS/MS Analysis (Analyte Quantification) C->E D Internal Standard Spike (Self-Validation QC) D->C Spiked before extraction F PK Parameter Calculation (NCA & Compartmental) E->F

Caption: Workflow for self-validating LC-MS/MS pharmacokinetic and biodistribution analysis.

Step-by-Step Methodology
  • Dosing and Sampling: Administer the test compound to the murine model (e.g., 2 mg/kg IV, 10 mg/kg PO). Collect blood via the jugular vein at predetermined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) into K2EDTA tubes. Causality: K2EDTA prevents coagulation and inhibits plasma esterases that might artificially degrade the analyte ex vivo.

  • Tissue Homogenization (Biodistribution): Excise target organs (brain, liver, kidneys), rinse in cold saline to remove surface blood, and homogenize in 3 volumes of PBS (pH 7.4) using a bead beater. Causality: Bead beating ensures complete cellular disruption, releasing intracellularly partitioned drug for accurate quantification.

  • Self-Validating Extraction: Spike 50 µL of plasma or tissue homogenate with 10 µL of a stable isotope-labeled internal standard (IS) (e.g., ¹³C/²H-labeled analog). Causality: The IS acts as the self-validating mechanism; it perfectly mimics the analyte's ionization efficiency, automatically correcting for matrix suppression effects and extraction recovery variations in every single injection.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the spiked samples. Vortex vigorously for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a reverse-phase C18 column. Utilize a gradient mobile phase of water/acetonitrile with 0.1% formic acid. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the parent mass and the IS[5].

  • Acceptance Criteria: The calibration curve must exhibit an R² > 0.99. Quality control (QC) samples at low, mid, and high concentrations must fall within ±15% of nominal values to validate the run.

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - SciSpace
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - ACS Omega
  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - ResearchG
  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines - Journal of Applied Pharmaceutical Science
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

Sources

Exploratory

Preliminary Toxicity Profiling of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine: A Technical Whitepaper

Executive Summary & Pharmacological Context 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine represents a highly privileged bicyclic scaffold in contemporary medicinal chemistry. Characterized by its fused pyrazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine represents a highly privileged bicyclic scaffold in contemporary medicinal chemistry. Characterized by its fused pyrazole and tetrahydropyridine rings, this motif serves as the core pharmacophore for a variety of targeted therapeutics, most notably TANK-binding kinase 1 (TBK1) inhibitors, cyclin-dependent kinase (CDK) modulators, and experimental radioprotectants.

Translating these molecules from in vitro hits to viable clinical candidates requires rigorous preliminary toxicity profiling. This whitepaper synthesizes the mechanistic toxicology, hazard identification, and self-validating experimental workflows necessary to evaluate the safety profile of this specific chemical class.

Mechanistic Toxicology & Hazard Identification

Target Efficacy vs. Cytotoxicity

In vitro profiling of highly optimized 1H-pyrazolo[3,4-b]pyridine derivatives has demonstrated picomolar inhibitory activity against TBK1 (IC50 ≈ 0.2 nM), effectively downregulating downstream Type I Interferon (IFN) signaling and related inflammatory pathways (1)[1].

Crucially, these derivatives exhibit a wide therapeutic index in cellular models. While they demonstrate potent anti-proliferative activity against A-549 (lung), HEPG2 (liver), and HCT-116 (colon) cancer cell lines with IC50 values ranging from 2.3 to 2.9 µM (2)[2], they show comparatively weak toxicity to primary Human Umbilical Vein Endothelial Cells (HUVECs), with IC50 values safely exceeding 21.2 µM[1].

Signaling_Pathway Stimulus Innate Immune Stimulus (e.g., Viral RNA / LPS) TLR Toll-Like Receptors (TLR3 / TLR4) Stimulus->TLR TBK1 TBK1 / IKKε Kinase Complex TLR->TBK1 IRF3 IRF3 Phosphorylation & Nuclear Translocation TBK1->IRF3 Compound 1-Methyl-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-b]pyridine Compound->TBK1 Potent Inhibition (IC50 < 1 nM) IFN Type I Interferon Response (Efficacy vs. Immunotoxicity) IRF3->IFN

Fig 1: Mechanistic pathway of TBK1 inhibition by pyrazolo[3,4-b]pyridine derivatives.

Physicochemical Hazards & Genotoxicity

Despite potent on-target efficacy, the tetrahydropyridine ring introduces specific toxicological liabilities. Safety Data Sheets (SDS) for closely related analogs classify these compounds under GHS Acute Toxicity Category 3 (Oral) and Category 4 (Dermal/Inhalation), with noted potential for skin and severe eye irritation (H315, H319) (3)[3] (4)[4].

A critical concern for nitrogen-rich heterocycles is their potential to act as DNA intercalators or to be metabolically activated into mutagenic species. However, recent Ames/Salmonella testing on pyrazolo[3,4-b]pyridine derivatives confirmed the absence of genotoxic effects at doses up to 5 mM, indicating a highly favorable safety window regarding mutagenicity (5)[5].

Standardized Workflows for Toxicity Profiling

To accurately profile 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine, standard assays must be adapted to account for its specific chemical properties.

Workflow P1 Phase 1: Cytotoxicity SRB Assay (Protein Mass) P2 Phase 2: Genotoxicity Ames Test + S9 Fraction P1->P2 P3 Phase 3: Acute In Vivo Rodent LD50 & Organ Tox P2->P3 P4 Phase 4: Safety Pharm Off-Target Kinase Panel P3->P4

Fig 2: Sequential toxicity profiling workflow for pyrazolo[3,4-b]pyridine scaffolds.

Protocol 1: In Vitro Cytotoxicity Assessment (SRB Assay)

Expertise & Causality: Why use SRB instead of the standard MTT assay? The MTT assay relies on the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. Because 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine and its derivatives often act as kinase inhibitors, they can transiently alter cellular metabolism without causing actual cell death, leading to false-positive toxicity readouts. The Sulforhodamine B (SRB) assay, conversely, binds stoichiometrically to basic amino acid residues, providing a direct measurement of total cellular protein mass that is entirely independent of metabolic fluctuations.

Step-by-Step Methodology:

  • Seeding: Seed HUVEC and target cancer cell lines in 96-well plates at a density of 5,000 cells/well. Incubate at 37°C (5% CO2) for 24 hours.

  • Dosing: Treat cells with the compound at concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 72 hours.

  • Self-Validating Fixation: Add cold 10% Trichloroacetic Acid (TCA) directly to the wells and incubate at 4°C for 1 hour. Validation mechanism: TCA instantly denatures proteins and halts all enzymatic activity, locking the cellular state at the exact 72-hour endpoint. If the fixation is incomplete, the SRB dye will wash out, resulting in a blank read that immediately flags the assay as invalid, preventing the reporting of artificially low viability.

  • Staining: Wash plates with deionized water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes.

  • Quantification: Wash unbound dye with 1% acetic acid. Solubilize the protein-bound dye with 10 mM Tris base (pH 10.5) and measure optical density (OD) at 515 nm using a microplate reader.

Protocol 2: Genotoxicity Assessment (Ames Test with Metabolic Activation)

Expertise & Causality: The tetrahydropyridine moiety is theoretically susceptible to CYP450-mediated alpha-carbon oxidation, which could generate reactive, electrophilic iminium intermediates capable of forming DNA adducts. Therefore, testing the parent compound alone is insufficient. The assay must incorporate an S9 fraction (rat liver homogenate) to simulate mammalian hepatic metabolism and evaluate the mutagenicity of these potential downstream metabolites.

Step-by-Step Methodology:

  • Preparation: Prepare top agar containing trace amounts of histidine and biotin to allow limited initial bacterial growth.

  • Inoculation: Mix 0.1 mL of Salmonella typhimurium tester strains (TA98 for frameshifts, TA100 for base-pair substitutions) with the test compound (up to 5 mM).

  • Metabolic Activation: Add 0.5 mL of the S9 mix to the test tubes.

  • Self-Validating Controls: Include concurrent positive controls: 2-Aminoanthracene (requires S9 activation) and Sodium Azide (direct mutation). Validation mechanism: The system is inherently self-validating. If the 2-aminoanthracene wells fail to produce a >2-fold increase in revertant colonies compared to the vehicle, it definitively proves the S9 fraction has degraded and lost its enzymatic activity. In such an event, the entire plate is voided, ensuring no false-negative genotoxicity data is ever reported.

  • Incubation & Scoring: Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48 hours and count the revertant colonies.

Quantitative Data Summary

The following table synthesizes the expected preliminary toxicity and pharmacological metrics for the 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine scaffold based on validated analog data:

Toxicity ParameterObserved Value / ClassificationExperimental Model / Test SystemReference
Target Kinase Inhibition (TBK1) IC50 ≈ 0.2 nMIn vitro enzymatic kinase assay1
Endothelial Cytotoxicity IC50 ≈ 21.2 µMHUVEC primary cell line1
Anti-Proliferative Activity IC50 2.3 – 2.9 µMA-549, HEPG2, HCT-116 cancer lines2
Genotoxicity (Mutagenesis) Negative (up to 5 mM)Ames Test (TA98/TA100 strains)5
Acute Oral Toxicity GHS Category 3 / 4Mammalian in vivo extrapolation3, 4
Dermal/Eye Irritation H315 / H319GHS Hazard Classification3

References

  • Evaluation of the protective properties and genotoxic potential of pyrazolo pyridine derivatives against neutron and gamma radiation using the Ames/ Salmonella test system. NIH / PubMed. 5

  • 3-Bromo-1H-pyrazolo[3,4-b]pyridine Safety Data Sheet. SynQuest Labs. 3

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis. 1

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing (SCIRP). 2

  • 1-methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Safety Data. NextSDS. 4

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine derivatives

Application Note: Multicomponent Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine Derivatives for Kinase Inhibitor Discovery Executive Summary & Pharmacological Rationale The pyrazolo[3,4-b]pyridine co...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Multicomponent Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine Derivatives for Kinase Inhibitor Discovery

Executive Summary & Pharmacological Rationale

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently serving as an adenine bioisostere in ATP-competitive kinase inhibitors[1]. However, fully aromatic, planar heterocycles often suffer from poor aqueous solubility and off-target promiscuity. Reducing the pyridine ring to a 4,5,6,7-tetrahydro state increases the fraction of sp3-hybridized carbons ( Fsp3​ ), which enhances the three-dimensional character of the molecule, improves solubility, and provides a vector for stereospecific target engagement[1].

Furthermore, the N1-methyl substitution (1-methyl) fixes the tautomeric state of the pyrazole ring. This structural rigidification ensures a predictable hydrogen-bond donor/acceptor vector for hinge-binding in the kinase active site, a critical factor for achieving subtype selectivity (e.g., in JAK1 inhibitors)[1]. This application note details a highly efficient, one-pot multicomponent reaction (MCR) to synthesize 4-aryl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-one derivatives.

Mechanistic Insights & Regioselectivity (E-E-A-T)

Traditional stepwise syntheses of tetrahydropyrazolo[3,4-b]pyridines often require harsh cyclocondensation conditions, protecting group manipulations, and lengthy purifications[2]. The protocol described herein utilizes a Hantzsch-type three-component reaction between 5-amino-1-methylpyrazole, an aryl aldehyde, and Meldrum's acid to bypass these bottlenecks[3].

Causality of Reagent Selection:

  • Meldrum's Acid : Chosen over standard acyclic malonates due to its rigid conformation, which increases the electrophilicity of the intermediate Knoevenagel adduct. Additionally, its built-in leaving group facilitates a thermodynamically driven decarboxylation and loss of acetone upon heating, driving the final cyclization forward[3].

  • 5-Amino-1-methylpyrazole : The N1-methyl group acts as a strict regiocontrol element. Unsubstituted 5-aminopyrazoles can tautomerize, leading to a mixture of pyrazolo[1,5-a]pyrimidines or isomeric pyrazolopyridines. The N1-methyl group locks the nucleophilic centers to the C4 position and the exocyclic amine, ensuring exclusive formation of the desired pyrazolo[3,4-b]pyridine scaffold[1].

Experimental Protocol

Self-Validating One-Pot Synthesis of 4-Aryl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-ones

Materials:

  • 5-Amino-1-methylpyrazole (1.0 mmol)

  • Aryl aldehyde (e.g., benzaldehyde, 4-fluorobenzaldehyde) (1.0 mmol)

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.0 mmol)

  • Absolute Ethanol (10 mL)

  • L-Proline (10 mol%, 0.1 mmol)

Step-by-Step Methodology:

  • Knoevenagel Condensation : To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aryl aldehyde (1.0 mmol) and Meldrum's acid (1.0 mmol) in 10 mL of absolute ethanol. Add L-proline (10 mol%) as an organocatalyst.

  • Intermediate Formation : Stir the mixture at room temperature for 30 minutes. The solution will turn slightly yellow, indicating the formation of the electrophilic alkylidene intermediate.

  • Michael Addition & Cyclization : Add 5-amino-1-methylpyrazole (1.0 mmol) to the reaction mixture. Attach a reflux condenser and heat the mixture to reflux (78 °C) for 4–6 hours.

  • In-Process Control : Monitor the reaction progress via TLC (Eluent: EtOAc/Hexane 1:1, visualized by UV at 254 nm). The disappearance of the starting materials and the evolution of CO 2​ gas (bubbling) validate the cyclization and decarboxylation steps.

  • Workup & Isolation : Cool the reaction mixture to room temperature. The target 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-one derivative will typically precipitate directly from the ethanolic solution.

  • Purification : Filter the resulting solid under vacuum. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted starting materials and L-proline. Dry the solid under high vacuum to afford the analytically pure product.

Quantitative Data & Optimization

Table 1: Optimization of Reaction Conditions for the Model Reaction (Benzaldehyde)

EntrySolventCatalyst (mol%)Temp (°C)Time (h)Isolated Yield (%)
1WaterSDS (10%)100665
2EthanolNone78852
3EthanolPiperidine (10%)78478
4EthanolL-Proline (10%)784.589
5PEG-400None80381

Table 2: Substrate Scope (Using Optimized Condition: EtOH, L-Proline, Reflux)

Aldehyde SubstituentProduct CoreReaction Time (h)Yield (%)Purity (HPLC)
Phenyl4-Phenyl-1-methyl...4.589>98%
4-Fluorophenyl4-(4-Fluorophenyl)-1-methyl...4.092>99%
4-Methoxyphenyl4-(4-Methoxyphenyl)-1-methyl...5.584>97%
3-Pyridyl4-(3-Pyridyl)-1-methyl...6.076>95%

Mechanistic Workflow Visualization

MCR_Mechanism A Aryl Aldehyde + Meldrum's Acid B Knoevenagel Condensation A->B C Alkylidene Intermediate B->C E Michael Addition C->E D 5-Amino-1-methylpyrazole D->E F Acyclic Adduct E->F G Intramolecular Cyclization F->G - Acetone, - CO2 H 1-Methyl-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-b]pyridin-6-one G->H

Synthesis pathway of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine derivatives.

References

  • Title : Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity Source : Journal of Medicinal Chemistry (ACS Publications) URL : [Link]

  • Title : A simple, economical, and green approach to the one-pot synthesis of 3-methyl-4-aryl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-6-ones by multicomponent assembling of 5-methylpyrazol-3-amine, aldehydes, and Meldrum's acid using sodium dodecyl sulfate as surfactant in water Source : Journal of Heterocyclic Chemistry URL : [Link]

Sources

Application

The Rising Star in Scaffolding: Harnessing 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine for Next-Generation Therapeutics

The quest for novel molecular scaffolds that offer a fertile ground for the development of targeted and effective therapeutics is a perpetual endeavor in drug discovery. Among the myriad of heterocyclic systems, the pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel molecular scaffolds that offer a fertile ground for the development of targeted and effective therapeutics is a perpetual endeavor in drug discovery. Among the myriad of heterocyclic systems, the pyrazolo[3,4-b]pyridine core has emerged as a "privileged scaffold," demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide delves into a specific, yet underexplored, iteration of this scaffold: 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine . The introduction of a saturated pyridine ring and a strategic N-methylation offers a unique three-dimensional geometry, opening new avenues for probing protein binding sites and optimizing pharmacokinetic properties.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for leveraging this promising scaffold in drug discovery campaigns. We will explore its synthesis, potential biological applications, and the methodologies to unlock its full therapeutic potential.

The Pyrazolo[3,4-b]pyridine Family: A Legacy of Biological Activity

The parent aromatic pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore, with derivatives showing a broad spectrum of biological activities, including:

  • Anticancer Agents: Numerous pyrazolo[3,4-b]pyridine derivatives have been investigated as potent inhibitors of various kinases crucial for cancer progression, such as Monopolar spindle kinase 1 (Mps1), cyclin-dependent kinases (CDKs), and Topoisomerase IIα.[1][2] For instance, one derivative demonstrated a strong inhibitory potency against Mps1 with an IC50 value of 2.596 nM and significantly inhibited the proliferation of cancer cells.[1]

  • Anti-inflammatory and Immunomodulatory Agents: This scaffold has been explored for its potential in modulating inflammatory pathways.

  • Antimicrobial Agents: The pyrazolo[3,4-b]pyridine core has also been a template for the development of novel antibacterial and antifungal compounds.[3]

The transition from the planar, aromatic system to the non-planar, saturated 4,5,6,7-tetrahydro derivative introduces a significant conformational flexibility. This structural evolution allows for the exploration of a different chemical space, potentially leading to enhanced target specificity and improved drug-like properties.

Synthetic Strategies: Building the Core Scaffold

While the synthesis of the fully aromatic pyrazolo[3,4-b]pyridine system is well-documented, literature on the specific synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine is less prevalent. However, established methodologies for related tetrahydropyrazolopyridines and general organic synthesis principles allow for the confident outlining of a robust synthetic protocol.

A plausible and efficient approach involves a multi-step synthesis culminating in the formation of the saturated heterocyclic system.

Proposed Synthetic Workflow

A 1-Methyl-1H-pyrazol-5-amine C Condensation/Cyclization A->C B Diketone/Unsaturated Carbonyl B->C D 1-Methyl-1H-pyrazolo[3,4-b]pyridine C->D Aromatization E Reduction D->E Catalytic Hydrogenation F 1-Methyl-4,5,6,7-tetrahydro-1H- pyrazolo[3,4-b]pyridine E->F

Caption: Proposed synthetic workflow for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine.

Detailed Synthetic Protocol

Step 1: Synthesis of the Aromatic 1-Methyl-1H-pyrazolo[3,4-b]pyridine Core

The initial synthesis of the aromatic core can be achieved through the condensation of 1-methyl-1H-pyrazol-5-amine with a suitable 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.[4]

  • Materials:

    • 1-Methyl-1H-pyrazol-5-amine

    • 1,3-Diketone (e.g., acetylacetone) or α,β-unsaturated aldehyde/ketone

    • Glacial Acetic Acid

    • Ethanol

  • Procedure:

    • Dissolve 1-methyl-1H-pyrazol-5-amine (1 equivalent) and the 1,3-dicarbonyl or α,β-unsaturated carbonyl compound (1.1 equivalents) in glacial acetic acid or ethanol.

    • Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the 1-methyl-1H-pyrazolo[3,4-b]pyridine derivative.

Causality Behind Experimental Choices: The use of an acid catalyst (like acetic acid) facilitates the condensation reaction between the amine and the carbonyl groups. Refluxing provides the necessary energy to overcome the activation barrier for the cyclization and subsequent aromatization steps.

Step 2: Reduction to the Tetrahydro-Scaffold

The saturation of the pyridine ring is a critical step to achieve the desired scaffold. Catalytic hydrogenation is a standard and effective method for this transformation.

  • Materials:

    • 1-Methyl-1H-pyrazolo[3,4-b]pyridine derivative from Step 1

    • Palladium on Carbon (Pd/C, 10%)

    • Methanol or Ethanol

    • Hydrogen gas

  • Procedure:

    • Dissolve the 1-methyl-1H-pyrazolo[3,4-b]pyridine derivative in methanol or ethanol in a high-pressure hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

    • Pressurize the vessel with hydrogen gas (50-100 psi).

    • Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours.

    • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine.

    • Further purification can be achieved by column chromatography if necessary.

Causality Behind Experimental Choices: Palladium on carbon is a highly efficient and commonly used catalyst for the hydrogenation of aromatic rings. The use of a pressurized hydrogen atmosphere increases the concentration of hydrogen at the catalyst surface, driving the reduction to completion.

Application in Drug Discovery: Targeting Kinases

Given the prevalence of the aromatic pyrazolo[3,4-b]pyridine scaffold in kinase inhibitor design, it is a logical and promising starting point to explore the potential of the 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine core in the same therapeutic area. The three-dimensional nature of the tetrahydro scaffold can allow for novel interactions with the kinase hinge region and surrounding pockets, potentially leading to improved potency and selectivity.

General Workflow for Kinase Inhibitor Discovery

A Library Synthesis B High-Throughput Screening (Biochemical Assay) A->B C Hit Identification B->C D Dose-Response & IC50 Determination C->D E Cell-Based Assays (Target Engagement & Pathway Modulation) D->E F Lead Optimization E->F

Caption: A typical workflow for kinase inhibitor discovery and development.

Protocol: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol provides a general framework for assessing the inhibitory activity of newly synthesized compounds against a target kinase.

  • Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using a fluorescent or luminescent readout.

  • Materials:

    • Recombinant active kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega or a labeled anti-phospho-substrate antibody)

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add a small volume of the diluted test compounds.

    • Add the kinase enzyme solution to each well.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at the optimal temperature for the kinase.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Self-Validation: The inclusion of positive and negative controls in each assay plate is crucial for validating the results. A known inhibitor of the target kinase should also be included as a reference compound.

Protocol: Cellular Target Engagement Assay (Western Blot)

This protocol determines if the compound can inhibit the phosphorylation of the target kinase or its downstream substrates within a cellular context.

  • Principle: Western blotting is used to detect the levels of phosphorylated and total target protein in cell lysates after treatment with the test compound.

  • Materials:

    • Cancer cell line expressing the target kinase

    • Cell culture medium and supplements

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (against the phosphorylated and total forms of the target protein)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration.

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total target protein to ensure equal loading.

    • Quantify the band intensities to determine the extent of inhibition of phosphorylation.

Causality Behind Experimental Choices: The use of both phospho-specific and total protein antibodies is essential to distinguish between a true inhibition of phosphorylation and a general decrease in protein expression.

Quantitative Data and Future Directions

While specific quantitative data for derivatives of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine is not yet widely published, the established potency of the aromatic pyrazolo[3,4-b]pyridine scaffold provides a strong rationale for its exploration. For example, a derivative of the aromatic scaffold has shown an IC50 of 2.596 nM against Mps1 kinase.[1] Another study on pyrazolo[3,4-b]pyridine derivatives as Topoisomerase IIα inhibitors identified a compound with a GI50 value of 0.72 µM against the MV4-11 leukemia cell line.[2]

Scaffold Type Target Reported Activity Reference
Pyrazolo[3,4-b]pyridineMps1 KinaseIC50 = 2.596 nM[1]
Pyrazolo[3,4-b]pyridineTopoisomerase IIαGI50 = 0.72 µM (MV4-11 cells)[2]

The future of drug discovery with the 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine scaffold is bright. Its unique three-dimensional structure offers the potential for developing highly selective and potent inhibitors for a range of therapeutic targets. Further exploration through combinatorial chemistry and high-throughput screening will undoubtedly uncover novel therapeutic agents with improved efficacy and safety profiles.

References

  • Vicentini, C. B., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(9), 2493. [Link]

  • Li, Y., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 253, 115334. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(23), 7799. [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2014). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 6(5), 334-345. [Link]

  • Patil, S. G., et al. (2012). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2009(2), 258-268. [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. [Link]

  • Gloc, M., et al. (2005). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Acta Poloniae Pharmaceutica, 62(3), 187-193. [Link]

Sources

Method

Application Note &amp; Protocols: Preparation of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine Solutions for Cell Culture Assays

Abstract: The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, including protein kinases[1][2][3]. The successful...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, including protein kinases[1][2][3]. The successful in vitro evaluation of novel compounds such as 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine hinges on the accurate and reproducible preparation of solutions compatible with aqueous cell culture systems. Due to the heterocyclic and often hydrophobic nature of such small molecules, direct dissolution in culture media is typically not feasible[4][5]. This document provides a comprehensive guide and detailed protocols for the solubilization, storage, and validation of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine for use in cell-based assays. We emphasize a validation-centric approach to ensure that the chosen solvent and its final concentration do not introduce experimental artifacts, thereby guaranteeing data integrity.

Compound Profile & Physicochemical Considerations

Understanding the fundamental properties of a compound is the first step in developing a robust dissolution strategy. While specific experimental data for this exact molecule is limited, we can infer its likely behavior from the core pyrazolo[3,4-b]pyridine structure and related analogs.

The parent scaffold, 1H-pyrazolo[3,4-b]pyridine, is a solid that is soluble in organic solvents like chloroform and ethyl acetate, indicating a degree of hydrophobicity[1]. Compounds in this class are frequently developed as kinase inhibitors, which often requires them to cross cellular membranes, a characteristic associated with moderate lipophilicity[6][7][8]. Therefore, it is anticipated that 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine will have poor aqueous solubility.

Table 1: Physicochemical Properties of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine

Property Value / Prediction Source Rationale & Implication for Dissolution
Molecular Formula C₇H₁₁N₃ [9] Necessary for calculating molar concentrations.
Molecular Weight 137.19 g/mol [9] Essential for preparing stock solutions of a defined molarity.
Appearance Likely a solid (powder/crystals) [1] The parent scaffold is a solid. Requires initial dissolution from a solid state.
Aqueous Solubility Predicted to be low [1][4] Direct dissolution in PBS or cell culture media is unlikely to succeed. An organic solvent is required.

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |[4][10][11] | DMSO is a powerful, water-miscible solvent ideal for dissolving hydrophobic compounds for biological assays. |

Solvent Selection: The Rationale for DMSO

The primary challenge is to dissolve a hydrophobic compound for use in an aqueous environment where cells can thrive. Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for this purpose for several key reasons[10][11][12]:

  • High Solubilizing Power: DMSO is an amphiphilic solvent capable of dissolving a wide range of nonpolar and polar compounds[10].

  • Miscibility with Water: DMSO is fully miscible with water and cell culture media, which allows for the dilution of a concentrated stock solution to a final working concentration[5].

  • Cell Permeability: DMSO is known to facilitate the transport of small molecules across cell membranes, which can be advantageous for studying intracellular targets[13].

Despite its utility, DMSO is not biologically inert. At higher concentrations, it can induce cytotoxicity, differentiation, or other off-target effects, confounding experimental results[10][13][14]. It is a critical best practice to ensure the final concentration of DMSO in the cell culture medium is non-toxic and consistent across all wells, including the vehicle control [15][16]. For most cell lines, a final DMSO concentration of ≤0.5% (v/v) is considered acceptable, with ≤0.1% being preferable to minimize any potential artifacts[10][16].

Experimental Protocols

These protocols provide a step-by-step methodology from preparing a high-concentration primary stock to validating the solvent's effect on your specific cell model.

Protocol 1: Preparation of a 50 mM Primary Stock Solution

This protocol describes preparing a high-concentration stock, which is essential for minimizing the volume of solvent added to the final cell culture.

Materials:

  • 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile (e.g., Sigma-Aldrich D2650)

  • Sterile, conical-bottom microcentrifuge tubes (1.5 mL)

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Calculation: To prepare 1 mL of a 50 mM stock solution (MW = 137.19 g/mol ):

  • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

  • Mass (mg) = 0.050 mol/L × 0.001 L × 137.19 g/mol × 1000 mg/g = 6.86 mg

Procedure:

  • Accurately weigh approximately 6.86 mg of the compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube. Record the exact weight.

  • Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 50 mM concentration.

    • Volume (µL) = [Mass (mg) / 137.19 ( g/mol )] / 0.050 (mol/L) × 1,000,000 (µL/L)

  • Working in a laminar flow hood, add the calculated volume of sterile, cell culture-grade DMSO to the tube.

  • Cap the tube tightly and vortex vigorously for 2-3 minutes to dissolve the compound[4][5].

  • Visually inspect the solution against a light source. If any solid particles remain, place the tube in an ultrasonic water bath for 5-10 minutes until the solution is clear[4].

  • Once fully dissolved, aliquot the primary stock into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Label the aliquots clearly with the compound name, concentration (50 mM), solvent (DMSO), and date.

  • Store aliquots at -20°C for short-to-medium term storage or -80°C for long-term storage, protected from light[15].

Workflow for Solution Preparation

The following diagram outlines the complete process from solid compound to the final working solution ready for cell treatment.

G cluster_0 Primary Stock Preparation cluster_1 Working Solution Preparation (Example) Compound Compound Powder (Weigh 6.86 mg) Dissolve Vortex / Sonicate (Ensure Clarity) Compound->Dissolve DMSO Sterile DMSO (Add ~1 mL) DMSO->Dissolve Stock 50 mM Stock Solution in 100% DMSO Dissolve->Stock Aliquot Aliquot & Store (-20°C / -80°C) Stock->Aliquot Thaw Thaw One Aliquot (Room Temp) Aliquot->Thaw Intermediate Intermediate Dilution (e.g., 1:100 in Media) 500 µM Compound 1% DMSO Thaw->Intermediate Final Final Working Solution (e.g., 1:100 in Media) 5 µM Compound 0.01% DMSO Intermediate->Final

Caption: Workflow for preparing stock and working solutions.

Protocol 2: Preparation of Working Solutions for Cell Assays

This protocol details the serial dilution from the primary stock to the final concentration for treating cells. Performing dilutions in stages is crucial to prevent the compound from precipitating out of solution when transferring from a high-concentration organic stock to an aqueous medium[5][17].

Procedure:

  • Thaw a single aliquot of the 50 mM primary stock solution at room temperature.

  • Prepare an intermediate dilution in complete cell culture medium. For example, to make a 500 µM intermediate stock, perform a 1:100 dilution by adding 5 µL of the 50 mM stock to 495 µL of pre-warmed complete cell culture medium.

    • Causality Note: This step is critical. A large dilution factor (e.g., 1:1000) directly from 100% DMSO into media can cause localized high concentrations of the compound, leading to precipitation. A staged dilution minimizes this "solvent shock."

  • Vortex the intermediate solution gently but thoroughly.

  • Prepare the final working solutions from the intermediate stock. For example, to achieve a final concentration of 10 µM in a total well volume of 200 µL:

    • Calculation: (C1V1 = C2V2) -> (500 µM)(V1) = (10 µM)(200 µL) -> V1 = 4 µL.

    • Add 4 µL of the 500 µM intermediate solution to 196 µL of cells in media in the well.

  • Crucially, prepare a vehicle control. This control should contain the same final concentration of DMSO as the highest concentration of the test compound. For the example above, the final DMSO concentration would be 0.02%. The vehicle control would be prepared by adding 4 µL of a 1:100 dilution of DMSO in media to 196 µL of cells.

Mandatory Validation Protocol: Determining Solvent Cytotoxicity

Before initiating experiments with the compound, you must determine the maximum concentration of your solvent (DMSO) that does not affect the viability or proliferation of your specific cell line. Different cell lines exhibit varying sensitivities to organic solvents[13][14].

Objective: To generate a dose-response curve for DMSO and identify the maximum non-toxic concentration.

Method (using a Resazurin-based assay like PrestoBlue™ or alamarBlue™):

  • Cell Plating: Seed your cells in a 96-well plate at the density you will use for your compound experiments. Allow cells to adhere and resume proliferation (typically 18-24 hours).

  • Solvent Dilution Series: Prepare a 2X concentration series of DMSO in complete cell culture medium. A typical range would be 4%, 2%, 1%, 0.5%, 0.2%, 0.1%, 0.05%, and 0% (media only).

  • Treatment: Remove the old medium from the cells and add 100 µL/well of the 2X DMSO dilutions. This will result in a final concentration series of 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.025%, and 0%. Include at least 3-6 replicate wells for each condition.

  • Incubation: Incubate the plate for the longest duration of your planned compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Add the resazurin-based reagent (e.g., 10 µL of PrestoBlue™ per 100 µL of medium) to each well.

  • Incubate according to the manufacturer's instructions (typically 1-4 hours).

  • Read Fluorescence: Measure the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.

  • Analysis: Normalize the data to the "media only" control (0% DMSO), which represents 100% viability. Plot the % viability versus the DMSO concentration. The highest concentration of DMSO that shows no statistically significant decrease in viability is your maximum tolerated concentration.

Application Context: Inhibition of a Signaling Pathway

Pyrazolo[3,4-b]pyridine derivatives are often investigated as inhibitors of protein kinases, which are key nodes in cellular signaling pathways. The diagram below illustrates a hypothetical scenario where a small molecule inhibitor, such as the one discussed, blocks a critical kinase in the MAPK/ERK pathway, a cascade frequently implicated in cancer cell proliferation.

G Receptor Growth Factor Receptor (RTK) RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazolopyridine Inhibitor Inhibitor->RAF

Caption: Hypothetical inhibition of the RAF kinase by a pyrazolopyridine.

Troubleshooting

Table 2: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Compound precipitates in stock solution Concentration exceeds solubility limit in DMSO. Prepare a lower concentration stock (e.g., 25 mM or 10 mM). Use gentle warming (37°C) or extended sonication to aid dissolution.
Compound precipitates upon dilution into aqueous medium "Solvent shock" due to poor aqueous solubility. Perform serial dilutions rather than a single large dilution step[5][17]. Ensure the final DMSO concentration is as low as possible. Add the compound stock to the medium while gently vortexing the medium.
High variability between replicate wells Incomplete dissolution; "hot spots" of compound. Inaccurate pipetting of small volumes. Ensure the stock solution is completely clear before use. Use calibrated pipettes and reverse pipetting for viscous solutions like DMSO. Prepare a master mix of the final working solution to add to all replicate wells.

| Vehicle control shows significant cytotoxicity | The cell line is sensitive to DMSO. Solvent has degraded (peroxide formation). | Determine the max tolerated DMSO concentration using the validation protocol and stay below that limit. Use fresh, high-purity, sterile-filtered DMSO and store it properly in small aliquots. |

References

  • The Cytotoxicity of Some Organic Solvents on Isolated Hepatocytes in Monolayer Culture. (n.d.). ciop.pl. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). ResearchGate. [Link]

  • Ilievska, B., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. PMC. [Link]

  • Do, H. T. T., & Trieu, L. H. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Gholizadeh, P., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Semantic Scholar. [Link]

  • Common Stock Solutions, Buffers, and Media. (n.d.). Heyer Lab. [Link]

  • Stock Solutions. (n.d.). Cold Spring Harbor Laboratory Press. [Link]

  • How to dissolve small inhibitor molecules for binding assay? (2013). ResearchGate. [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. (2026). AntBio. [Link]

  • Ashbaugh, M. E., & Shaffer, P. L. (2023). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). PMC. [Link]

  • Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (n.d.). Der Pharma Chemica. [Link]

  • Tobe, M., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2023). ACS Omega. [Link]

  • Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. (2013). Asian Publication Corporation. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. (2022). Taylor & Francis Online. [Link]

  • (1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol(SALTDATA: 2HCl). (n.d.). Verisk. [Link]

  • 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. (n.d.). PubChem. [Link]

Sources

Application

Structural Elucidation of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine using a Comprehensive NMR Spectroscopy Workflow

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic scaffold of significant interest in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. As a derivative of the broader pyrazolo[3,4-b]pyridine class, it shares structural similarities with purine bases, making it a valuable building block for compounds with diverse biological activities.[1] Accurate and unambiguous structural characterization is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of such molecules in solution.

This application note provides a detailed guide to the NMR parameters and experimental protocols for the comprehensive characterization of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine. It is designed for researchers who require not just the data, but also a foundational understanding of the experimental design and data interpretation process.

Predicted NMR Parameters and Spectral Interpretation

Table 1: Predicted ¹H NMR Data for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine (500 MHz, CDCl₃)

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
3~7.3 - 7.5s-1HAromatic proton on the pyrazole ring.
4~2.7 - 2.9t~6.02HMethylene protons adjacent to the pyridine nitrogen.
5~1.8 - 2.0m-2HMethylene protons adjacent to C4 and C6.
6~3.0 - 3.2t~6.02HMethylene protons adjacent to the pyrazole ring fusion.
N-CH₃~3.8 - 4.0s-3HMethyl group on the pyrazole nitrogen.
NHVariablebr s-1HAmine proton, chemical shift is concentration and solvent dependent.

Table 2: Predicted ¹³C NMR Data for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine (125 MHz, CDCl₃)

Atom NumberPredicted Chemical Shift (δ, ppm)DEPT-135 PhaseAssignment Rationale
3~130 - 135CH (Positive)Aromatic carbon in the pyrazole ring.
3a~140 - 145C (No Signal)Quaternary carbon at the pyrazole-pyridine fusion.
4~45 - 50CH₂ (Negative)Methylene carbon adjacent to the pyridine nitrogen.
5~20 - 25CH₂ (Negative)Aliphatic methylene carbon.
6~50 - 55CH₂ (Negative)Methylene carbon adjacent to the pyrazole ring fusion.
7a~150 - 155C (No Signal)Quaternary carbon at the pyrazole-pyridine fusion.
N-CH₃~35 - 40CH₃ (Positive)Methyl carbon on the pyrazole nitrogen.

Experimental Workflow for Structural Elucidation

A systematic approach employing a suite of 1D and 2D NMR experiments is essential for unambiguous assignment. The following workflow is recommended.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interpretation Data Interpretation & Final Structure H1 ¹H NMR (Proton Count & Multiplicity) C13 ¹³C NMR (Carbon Count) H1->C13 Initial Nuclei Count COSY ¹H-¹H COSY (Proton-Proton Connectivity) H1->COSY Identify Coupled Protons DEPT DEPT-135 (CH, CH₂, CH₃ Identification) C13->DEPT Determine Carbon Types HSQC ¹H-¹³C HSQC (Direct C-H Correlation) DEPT->HSQC Assign Protonated Carbons Assign Assign Spin Systems COSY->Assign HSQC->Assign HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) Connect Connect Fragments HMBC->Connect Assign->HMBC Use for Fragment Connection Final Confirm Structure Connect->Final Verify with Quaternary Carbons

Caption: Workflow for NMR-based structural elucidation.

Detailed Experimental Protocols

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable starting solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. For compounds with limited solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[5]

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent. This concentration is generally sufficient for ¹H and most 2D NMR experiments on modern spectrometers.

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

1D NMR Acquisition
  • ¹H NMR:

    • Acquire a standard ¹H spectrum to observe the proton chemical shifts, multiplicities, and integrations.

    • Causality: This initial spectrum provides a proton count and reveals the immediate electronic environment and neighboring protons for each signal.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum to determine the number of unique carbon atoms in the molecule.

    • Causality: This confirms the carbon backbone and, when compared to the molecular formula, can indicate molecular symmetry.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Run a DEPT-135 experiment.

    • Interpretation: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

    • Causality: This experiment is crucial for differentiating between different types of carbon atoms, which is a critical step in the assignment process.

2D NMR Acquisition and Interpretation
  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other, typically through two or three bonds.[6]

    • Interpretation: Cross-peaks in the COSY spectrum connect protons that are part of the same spin system. For 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine, we expect to see correlations between the protons at positions 4, 5, and 6, confirming the tetrahydro-pyridine ring structure.

    • Diagram:

      COSY H4 H4 H5 H5 H4->H5 J-coupling H6 H6 H5->H6 J-coupling

      Caption: Expected COSY correlations.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbon atoms.[6][7]

    • Interpretation: Each cross-peak in the HSQC spectrum correlates a proton signal on the F2 (x-axis) with the carbon signal of the carbon it is directly bonded to on the F1 (y-axis). This allows for the unambiguous assignment of all protonated carbons.

    • Causality: This experiment provides the fundamental C-H building blocks of the molecule.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations (typically 2-3 bonds) between protons and carbons.[6][7]

    • Interpretation: HMBC is arguably the most critical experiment for elucidating the complete molecular structure. It connects the spin systems identified by COSY and assigns the quaternary carbons.

    • Key Correlations for this Molecule:

      • The N-CH₃ protons should show a correlation to the quaternary carbon C7a and the pyrazole carbon C3.

      • The proton at C3 should show correlations to the quaternary carbons C3a and C7a.

      • The protons at C4 should correlate with C5 and the quaternary carbon C3a.

      • The protons at C6 should correlate with C5 and the quaternary carbon C7a.

    • Causality: These long-range correlations piece together the entire molecular skeleton, confirming the fusion of the pyrazole and pyridine rings and the position of the methyl group.

    • Diagram:

      HMBC H_Me N-CH₃ Protons C7a C7a (Quaternary) H_Me->C7a 2-3 bonds C3 C3 H_Me->C3 2-3 bonds H3 H3 H3->C7a 2-3 bonds C3a C3a (Quaternary) H3->C3a 2-3 bonds H4 H4 Protons H4->C3a 2-3 bonds C5 C5 H4->C5 2-3 bonds H6 H6 Protons H6->C7a 2-3 bonds H6->C5 2-3 bonds

      Caption: Key HMBC correlations for structural confirmation.

Conclusion

The structural elucidation of novel heterocyclic compounds like 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine is a systematic process that relies on the synergistic interpretation of a suite of NMR experiments. By following the detailed protocols outlined in this application note—from sample preparation to the acquisition and interpretation of 1D and 2D NMR spectra—researchers can confidently and accurately determine the structure of their target molecules. The use of COSY, HSQC, and HMBC experiments, in particular, provides a self-validating system for assembling the molecular puzzle, ensuring the scientific integrity of the structural assignment.

References

  • Kavita, et al. (2020). Tetrahydropyrazolopyridines as antifriction and antiwear agents: experimental and DFT calculations. RSC Advances. Available at: [Link]

  • [No Author Provided] (n.d.). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design, - S1 Supporting Information. Semantic Scholar. Available at: [Link]

  • [No Author Provided] (n.d.). An efficient synthesis of tetrahydropyrazolopyridine derivatives by a one-pot tandem multi-component reaction in a green media. arkat usa. Available at: [Link]

  • Kavita, et al. (n.d.). Synthesis of tetrahydropyrazolopyridine derivatives. ResearchGate. Available at: [Link]

  • [No Author Provided] (2026, February 28). (PDF) Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. ResearchGate. Available at: [Link]

  • [No Author Provided] (n.d.). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Semantic Scholar. Available at: [Link]

  • [No Author Provided] (2024, December 25). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • [No Author Provided] (n.d.). 1-Methyl-4-(4-tolyl)-5,6,7,8-tetrahydro-1H-pyrazolo(3,4-B)quinoline - Optional[13C NMR]. SpectraBase. Available at: [Link]

  • [No Author Provided] (n.d.). 2D NMR FOR THE CHEMIST. University of California, San Diego. Available at: [Link]

  • OChem Undergraduate (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • Butera, G., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • [No Author Provided] (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link]

  • [No Author Provided] (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Chimichi, S., et al. (2013, June 3). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]

  • [No Author Provided] (n.d.). A little about Pyrazolo[3,4-d][2][8]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. ChemRxiv. Available at: [Link]

  • Ghotkar, N. S., & [Author 2] (n.d.). GREEN SYNTHESIS OF TETRA-AZEPINES USING MICROWAVE ASSISTED METHOD. Journal of Advanced Scientific Research. Available at: [Link]

  • [No Author Provided] (n.d.). Advanced 2D NMR Techniques Guide. Scribd. Available at: [Link]

  • [No Author Provided] (n.d.). 1H-Pyrazolo[4,3-c]pyridine,4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)-(9CI). NextSDS. Available at: [Link]

Sources

Method

Application Notes and Protocols: In Vivo Dosing of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine

For Research Use Only Introduction The compound 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine belongs to the pyrazolopyridine class of heterocyclic compounds. This structural scaffold is of significant interest...

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only

Introduction

The compound 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine belongs to the pyrazolopyridine class of heterocyclic compounds. This structural scaffold is of significant interest to medicinal chemists due to its similarity to purine bases, making it a versatile core for developing molecules that can interact with a wide range of biological targets.[1][2] Derivatives of the pyrazolo[3,4-b]pyridine core have been investigated for numerous therapeutic applications, including as anticancer agents, kinase inhibitors, and anti-inflammatory drugs.[3][4][5][6][7] Specifically, various substituted pyrazolopyridines have shown potent activity as inhibitors of enzymes like TANK-binding kinase 1 (TBK1) and c-Met, which are critical targets in oncology and immunology.[3][8]

These application notes provide a comprehensive, albeit generalized, framework for researchers planning in vivo studies with 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine. Given the limited publicly available data for this specific molecule, the following protocols are based on established principles of preclinical research and formulation strategies for poorly soluble compounds, a common characteristic of this chemical class.[9][10][11][12][13]

Postulated Mechanism of Action

The pyrazolo[3,4-b]pyridine scaffold is a known "hinge-binding" motif for many protein kinases. The nitrogen atoms in the bicyclic system can form hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, leading to potent and often selective inhibition. For instance, derivatives have been designed as potent inhibitors of TBK1, a key kinase in innate immunity signaling pathways.[3] Others have been developed as c-Met kinase inhibitors for cancer therapy.[8] Therefore, it is plausible that 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine functions as a kinase inhibitor. The specific target(s) would need to be determined through comprehensive in vitro screening.

Diagram 1: Postulated Kinase Inhibition Mechanism

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibited State hinge Hinge Region downstream Downstream Signaling (e.g., Cell Proliferation, Inflammation) hinge->downstream Phosphorylation Cascade atp ATP atp->hinge Binds compound 1-Methyl-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-b]pyridine hinge_bound Hinge Region compound->hinge_bound Competitive Inhibition blocked Signaling Blocked hinge_bound->blocked compound_bound Compound compound_bound->hinge_bound Competitively Binds (H-Bonds)

Caption: Competitive binding of the compound to the kinase hinge region, blocking ATP and inhibiting downstream signaling.

Part 1: Formulation for In Vivo Administration

The success of any in vivo study hinges on achieving adequate drug exposure.[14] Many heterocyclic compounds, including pyrazole derivatives, exhibit poor water solubility, which complicates formulation and can lead to low or variable bioavailability.[10][11][13] Therefore, a systematic approach to formulation development is critical.

Solubility Assessment

The first step is to determine the compound's solubility in a range of pharmaceutically acceptable vehicles. This will guide the selection of the most appropriate formulation strategy.[9]

Protocol: Solubility Screening

  • Add an excess amount of the compound (e.g., 5-10 mg) to 1 mL of each test vehicle in separate glass vials.

  • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., acetonitrile, methanol).

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Express solubility in mg/mL.

Common Formulation Strategies

Based on the solubility results, a suitable formulation can be developed. It is crucial to start with the simplest formulation and progress to more complex systems only if necessary.[9]

Formulation Type Composition Route Advantages Considerations
Aqueous Suspension Compound, 0.5% (w/v) Methylcellulose, 0.1% (w/v) Tween-80 in waterPOSimple to prepare; suitable for early studies.Requires uniform particle size; risk of settling.
Co-Solvent Solution 5-10% DMSO, 30-40% PEG400, 50-65% Saline or WaterIV, IP, POAchieves high concentration for poorly soluble drugs.Potential for precipitation upon dilution in vivo; vehicle toxicity at high doses.[15]
Cyclodextrin Solution Compound, 20-40% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterIV, IP, POIncreases aqueous solubility; generally low toxicity.Can be expensive; may alter compound pharmacokinetics.
Lipid-Based Compound dissolved in oils (e.g., corn oil, sesame oil) or self-emulsifying systems.POEnhances oral absorption of lipophilic compounds.[10][11]Complex to develop; potential for GI side effects.

Table 1: Common formulation strategies for poorly soluble compounds.[9][10][12][13]

Protocol: Preparation of a Co-Solvent Formulation for IV/IP/PO Dosing

This protocol describes the preparation of a common vehicle system suitable for multiple administration routes in early-stage preclinical studies.

Materials:

  • 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG400)

  • Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

  • Sterile conical tubes and vials

  • Vortex mixer and sonicator

Procedure:

  • Weighing: Accurately weigh the required amount of the compound based on the desired final concentration and dosing volume.

  • Initial Solubilization: In a sterile conical tube, add the minimum volume of DMSO required to fully dissolve the compound. Vortex thoroughly. Gentle warming (37°C) or sonication may be used to aid dissolution. A typical starting point is 10% of the final volume.

  • Addition of Co-solvent: Add PEG400 to the DMSO solution (e.g., 30% of the final volume). Vortex until the solution is clear and homogenous.

  • Final Dilution: Slowly add the aqueous vehicle (Saline or D5W) to the organic mixture while vortexing continuously to prevent precipitation. Bring the solution to the final desired volume.

  • Quality Control: Visually inspect the final solution for any particulates or precipitation. The solution should be clear. For IV administration, filtration through a 0.22 µm sterile filter is mandatory.[13]

  • Storage: Prepare fresh before each use. If storage is necessary, conduct stability tests.

Part 2: In Vivo Dosing Protocols

All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).[16] The primary goals of these initial studies are to assess the compound's safety, tolerability, and pharmacokinetic profile.[17][18]

Dose-Range Finding (Tolerability) Study

A dose-range finding study is essential to identify the maximum tolerated dose (MTD) and to select dose levels for subsequent efficacy studies.[14]

Animal Model:

  • Species: Mouse (e.g., CD-1 or C57BL/6) or Rat (e.g., Sprague-Dawley)

  • Sex: Use both males and females initially, unless there is a scientific justification to use only one.

  • Age: 8-10 weeks

  • Group Size: n=3-5 animals per group

Procedure:

  • Administer a single dose of the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.

  • Monitor animals closely for 7-14 days. Record clinical signs of toxicity (e.g., changes in body weight, activity, posture, grooming) and any instances of morbidity or mortality.

  • The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight.[19]

Pharmacokinetic (PK) Study

A PK study measures how the animal's body absorbs, distributes, metabolizes, and excretes (ADME) the compound.[14][17] This is critical for understanding drug exposure and for correlating it with pharmacological effects.

Animal Model:

  • Species: Mouse or Rat (cannulated models are preferred for serial blood sampling)

  • Group Size: n=3-4 animals per time point or per group (for serial sampling)

Procedure:

  • Administer a single dose of the compound at one or two well-tolerated dose levels determined from the MTR study. Administer via both an intravenous (IV) route (e.g., 1-2 mg/kg) and the intended therapeutic route (e.g., PO, 10 mg/kg).

  • Collect blood samples at predetermined time points. For IV, typical time points are: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours. For PO, typical time points are: 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Process blood to plasma (using an appropriate anticoagulant like EDTA or heparin) and store at -80°C until analysis.

  • Analyze the concentration of the compound in plasma using a validated bioanalytical method (e.g., LC-MS/MS).

  • Use PK software to calculate key parameters.

Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates the peak exposure.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure over time.
t1/2 Half-lifeThe time it takes for the plasma concentration to decrease by half.
F% Bioavailability (AUC_PO / AUC_IV) x 100The fraction of the oral dose that reaches systemic circulation.

Table 2: Key pharmacokinetic parameters.

Diagram 2: General In Vivo Experimental Workflow

G cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis formulation 1. Formulation Development qc 2. Quality Control (e.g., Clarity, pH) formulation->qc dosing 3. Animal Dosing (PO, IP, IV) qc->dosing monitoring 4. Clinical Monitoring (Weight, Behavior) dosing->monitoring sampling 5. Sample Collection (Blood, Tissues) monitoring->sampling bioanalysis 6. Bioanalysis (LC-MS/MS) sampling->bioanalysis pkpd 7. PK/PD Modeling & Data Interpretation bioanalysis->pkpd

Caption: A streamlined workflow from compound formulation to data analysis for preclinical in vivo studies.

Conclusion

The protocols outlined in this document provide a foundational approach for the in vivo evaluation of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine. Due to the lack of specific data for this compound, researchers must proceed with a careful, stepwise methodology. The initial focus should be on developing a stable and appropriate formulation to ensure reliable and reproducible exposure in animal models. Subsequent dose-ranging and pharmacokinetic studies are crucial for establishing a safety profile and understanding the compound's disposition, which are prerequisites for designing meaningful efficacy studies.[14][16] Adherence to rigorous scientific principles and regulatory guidelines is paramount for generating high-quality data that can confidently guide further drug development efforts.[17][18]

References

  • BioDuro. Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. (2020). Available from: [Link]

  • Pouton, C. W. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. (2006). Available from: [Link]

  • Michael, I. Formulation strategies for poorly soluble drugs. ResearchGate. (2025). Available from: [Link]

  • PPD. Preclinical Studies in Drug Development. Available from: [Link]

  • Li, Y. et al. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Bioorganic & Medicinal Chemistry. (2022). Available from: [Link]

  • Papanastasiou, I. et al. Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Molecules. (2026). Available from: [Link]

  • Herpai, D. M. et al. General Principles of Preclinical Study Design. In: Handbook of Experimental Pharmacology. (2020). Available from: [Link]

  • AMS Biotechnology (AMSBIO). Preclinical research strategies for drug development. (2025). Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). Available from: [Link]

  • Unciti-Broceta, A. et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. (2022). Available from: [Link]

  • Charles River Laboratories. THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. Available from: [Link]

  • Abo-Neima, S. E. et al. Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. ResearchGate. (2023). Available from: [Link]

  • Arvapalli, S. et al. Design, synthesis of novel pyrazolopyridine derivatives and CREBBP bromodomain inhibitors docking and molecular dynamics. Scientific Reports. Available from: [Link]

  • Mora, E. et al. Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. Pharmacy Education. (2023). Available from: [Link]

  • Abdel-Mohsen, S. A. & El-Emary, T. I. New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. (2026). Available from: [Link]

  • Unciti-Broceta, A. et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. (2022). Available from: [Link]

  • ResearchGate. Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. Available from: [Link]

  • Lu, T. et al. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry. (2017). Available from: [Link]

  • Papanastasiou, I. et al. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. MDPI. (2023). Available from: [Link]

  • Abdel-Mohsen, S. A. & El-Emary, T. I. New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. ResearchGate. (2011). Available from: [Link]

Sources

Application

The Versatile Synthon: Application Notes and Protocols for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine in Heterocyclic Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals The 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine core is a valuable heterocyclic scaffold that serves as a versatile building block in the design...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine core is a valuable heterocyclic scaffold that serves as a versatile building block in the design and synthesis of a wide array of more complex molecules, particularly those with potential applications in medicinal chemistry. Its fused bicyclic structure, combining a pyrazole and a tetrahydropyridine ring, offers a unique three-dimensional architecture and multiple points for diversification. The pyrazolo[3,4-b]pyridine motif is found in numerous biologically active compounds, exhibiting a broad spectrum of pharmacological activities including kinase inhibition, anticancer, and antimicrobial properties.[1][2][3] This guide provides an in-depth exploration of the synthetic utility of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine, with a focus on its application as a key intermediate in the construction of diverse heterocyclic frameworks.

Synthesis of the Core Scaffold: A Plausible Pathway

The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine can be envisioned through a multi-step sequence, culminating in the formation of the fused ring system. A logical approach involves the initial construction of a substituted pyrazole followed by the annulation of the tetrahydropyridine ring.

cluster_synthesis Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine Start 1-Methyl-5-aminopyrazole Step1 Condensation with a suitable C3 synthon Start->Step1 Intermediate Substituted Pyrazole Intermediate Step1->Intermediate Step2 Cyclization and Reduction Intermediate->Step2 Product 1-Methyl-4,5,6,7-tetrahydro-1H- pyrazolo[3,4-b]pyridine Step2->Product

Caption: Proposed synthetic workflow for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine.

A common and effective method for the synthesis of the broader pyrazolo[3,4-b]pyridine class involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[4] For the target molecule, a plausible route would start from 1-methyl-1H-pyrazol-5-amine and a suitable three-carbon electrophile, followed by cyclization and reduction of the pyridine ring to its tetrahydro state.

Application in Heterocyclic Synthesis: A Scaffold for Diversification

The synthetic value of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine lies in the reactivity of the secondary amine within the tetrahydropyridine ring. This nitrogen atom serves as a key handle for introducing a wide range of substituents, enabling the rapid generation of compound libraries for screening in drug discovery programs.

N-Arylation via Buchwald-Hartwig Cross-Coupling

The introduction of an aryl or heteroaryl moiety at the N-6 position can be efficiently achieved through palladium-catalyzed Buchwald-Hartwig amination. This reaction is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.

cluster_arylation N-Arylation Workflow Scaffold 1-Methyl-4,5,6,7-tetrahydro-1H- pyrazolo[3,4-b]pyridine Reaction Buchwald-Hartwig Cross-Coupling Scaffold->Reaction Reagents Aryl Halide (Ar-X) Pd Catalyst Ligand Base Reagents->Reaction Product 6-Aryl-1-methyl-4,5,6,7-tetrahydro-1H- pyrazolo[3,4-b]pyridine Reaction->Product cluster_acylation N-Acylation Workflow Scaffold 1-Methyl-4,5,6,7-tetrahydro-1H- pyrazolo[3,4-b]pyridine Reaction N-Acylation Scaffold->Reaction Reagents Acylating Agent (RCOCl or (RCO)₂O) Base (e.g., Et₃N, Pyridine) Reagents->Reaction Product 6-Acyl-1-methyl-4,5,6,7-tetrahydro-1H- pyrazolo[3,4-b]pyridine Reaction->Product cluster_alkylation N-Alkylation/Reductive Amination Workflow Scaffold 1-Methyl-4,5,6,7-tetrahydro-1H- pyrazolo[3,4-b]pyridine Reaction Reductive Amination Scaffold->Reaction Reagents Aldehyde/Ketone Reducing Agent (e.g., NaBH(OAc)₃) Reagents->Reaction Product 6-Alkyl-1-methyl-4,5,6,7-tetrahydro-1H- pyrazolo[3,4-b]pyridine Reaction->Product

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Method

mass spectrometry analysis methods for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine

An Application Guide to the Quantitative Analysis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine using LC-MS/MS Abstract This application note provides a comprehensive framework for the development of a robust...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Quantitative Analysis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine using LC-MS/MS

Abstract

This application note provides a comprehensive framework for the development of a robust and sensitive method for the quantitative analysis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine in complex matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutically active compounds.[1][2][3][4] As such, precise and reliable bioanalytical methods are critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development.[5] This guide details analyte characterization, sample preparation strategies, optimized LC-MS/MS parameters, and step-by-step protocols designed for researchers and drug development professionals.

Introduction: The Analytical Challenge

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic amine containing a fused pyrazole and a saturated pyridine ring. The presence of multiple nitrogen atoms makes the molecule polar and basic, properties that heavily influence the analytical strategy. The primary challenge in its bioanalysis is achieving efficient extraction from complex biological matrices while mitigating matrix effects, which can suppress or enhance the analyte signal during ionization.[5][6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[5][6][7] This guide leverages electrospray ionization (ESI), a soft ionization technique ideal for polar and thermally labile molecules, to achieve sensitive detection of the target analyte.[7]

Analyte Properties and Characterization

A thorough understanding of the analyte's physicochemical properties is the foundation of method development.

PropertyValueRationale & Implication for Analysis
Chemical Structure The structure contains three nitrogen atoms, which are basic and readily protonated. This makes positive mode electrospray ionization (ESI+) the logical choice for sensitive detection.
Molecular Formula C₈H₁₃N₃Used to calculate the exact mass of the analyte.
Monoisotopic Mass 151.1110 DaThe theoretical exact mass of the neutral molecule.
[M+H]⁺ Mass 152.1188 DaThe target precursor ion (Q1) for MS/MS analysis in positive ionization mode.
Polarity HighThe molecule is expected to be highly polar due to the nitrogen heterocycles. This presents a challenge for retention on standard C18 reversed-phase columns and may necessitate alternative chromatographic approaches like HILIC or the use of specific mobile phase additives.[5][8]
CAS Number 188998-38-1A unique identifier for the specific chemical substance.[9][10]

Workflow for Method Development

The development of a quantitative LC-MS/MS method is a systematic process. The following workflow outlines the key stages from sample receipt to final data analysis.

LCMS_Workflow cluster_prep Phase 1: Preparation & Optimization cluster_sample Phase 2: Sample Processing cluster_analysis Phase 3: Analysis & Quantification P1 Analyte & IS Stock Solution Prep P2 LC Method Scouting (Column & Mobile Phase) P1->P2 P3 MS/MS Optimization (Tune & Find Transitions) P2->P3 A1 LC-MS/MS Injection & Data Acquisition P3->A1 Optimized Method S1 Receive Biological Matrix (e.g., Plasma) S2 Sample Extraction (e.g., Protein Precipitation) S1->S2 S3 Evaporation & Reconstitution S2->S3 S3->A1 Prepared Samples A2 Peak Integration & Calibration Curve Generation A1->A2 A3 Quantify Unknowns & Report Results A2->A3

Caption: General workflow for LC-MS/MS bioanalytical method development.

Experimental Protocols

Materials and Reagents
  • Analyte: 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine reference standard (>98% purity).

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte (e.g., d3-1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine) is highly recommended. If unavailable, a compound with similar chromatographic and ionization behavior can be used.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (Optima™ LC/MS grade).

  • Matrix: Blank human plasma (or other relevant biological matrix).

Protocol 1: Stock and Working Solution Preparation

Causality: Accurate preparation of stock solutions is paramount as all subsequent quantitative measurements are relative to these standards. Using LC-MS grade solvents minimizes background noise and potential interferences.

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the reference standard and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the Internal Standard (IS) using the same procedure.

  • Working Solutions: Perform serial dilutions of the primary stock solutions with 50:50 acetonitrile:water to prepare a series of working solutions for building the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • IS Working Solution: Dilute the IS stock to a final concentration of 100 ng/mL in 50:50 acetonitrile:water. This concentration should yield a consistent and strong signal in the matrix.

Protocol 2: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation is a fast and effective method for removing the majority of proteins from plasma samples, which would otherwise foul the LC column and MS ion source.[6] Acetonitrile is used as it efficiently precipitates proteins while keeping the polar analyte soluble. The IS is added before precipitation to control for variability during extraction and injection.

  • Pipette 50 µL of study sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL) to all tubes except for the blank matrix.

  • Add 200 µL of cold acetonitrile to each tube to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant (~250 µL) to a new set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). The reconstitution solvent should match the initial LC conditions to ensure good peak shape.[11]

  • Vortex briefly and centrifuge for 5 minutes before placing in the autosampler for injection.

Liquid Chromatography (LC) Method

Causality: The chromatographic separation is designed to retain the polar analyte away from the solvent front and any early-eluting, unretained matrix components, which is crucial for minimizing ion suppression.[5] A C18 column is a standard starting point, and the use of formic acid as a mobile phase modifier aids in the protonation of the analyte for better ESI+ response and improved peak shape.[12]

ParameterRecommended Setting
LC System UHPLC System (e.g., Thermo Vanquish, Waters Acquity)
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp 40 °C
Gradient 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (5% B)

Mass Spectrometry (MS) Method

Causality: Tandem mass spectrometry (MS/MS) provides exquisite selectivity by monitoring a specific fragmentation reaction of the analyte. The parameters are optimized to maximize the signal for the chosen precursor-to-product ion transition. ESI in positive mode is selected due to the basic nature of the analyte.

Ion Source and Compound Tuning

The analyte is first infused directly into the mass spectrometer to optimize the precursor ion signal and determine the most abundant and stable product ions upon collision-induced dissociation (CID).

MS_Optimization cluster_ms1 Precursor Ion Selection (Q1) cluster_ms2 Product Ion Selection (Q3) cluster_srm SRM Method Finalization MS1_Start Infuse Analyte Solution MS1_Scan Perform Full Scan (Q1 Scan) MS1_Start->MS1_Scan MS1_Result Identify Protonated Molecule [M+H]⁺ at m/z 152.12 MS1_Scan->MS1_Result MS2_Start Isolate [M+H]⁺ in Q1 MS1_Result->MS2_Start MS2_Scan Fragment in Collision Cell (q2) & Scan Products in Q3 MS2_Start->MS2_Scan MS2_Result Identify Stable, Abundant Product Ions MS2_Scan->MS2_Result SRM_Select Select 2-3 Transitions (Quantitative & Qualitative) MS2_Result->SRM_Select SRM_Optimize Optimize Collision Energy (CE) for Each Transition SRM_Select->SRM_Optimize SRM_Final Final SRM/MRM Method SRM_Optimize->SRM_Final

Caption: Workflow for optimizing MS/MS parameters for quantification.

Optimized MS/MS Parameters

The following table presents hypothetical yet chemically plausible transitions. These must be empirically determined on the specific instrument being used.

ParameterSetting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +4500 V
Source Temp 550 °C
Scan Type Selected Reaction Monitoring (SRM)
Analyte Q1/Q3 152.1 -> 124.1 (Quantitative) / 152.1 -> 96.1 (Qualitative)
IS Q1/Q3 155.1 -> 127.1 (assuming d3-methyl group)
Collision Energy To be optimized empirically for each transition (typically 15-35 eV)
Resolution Unit (0.7 FWHM)

Conclusion

This application note provides a robust starting point for the development and implementation of a sensitive and specific LC-MS/MS method for the quantification of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine. The protocols for sample preparation, chromatography, and mass spectrometry are designed to be both effective and logical, addressing the specific challenges posed by this polar molecule. Researchers should use this guide as a foundation, with the understanding that final parameters must be empirically optimized and the method fully validated according to established regulatory guidelines to ensure data integrity for preclinical and clinical studies.

References

  • Mass Spectrometry Sample Preparation Guide. Organomation.

  • Guenoun, F., et al. (2005). Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. Journal of Mass Spectrometry, 40(6), 815-20.

  • Storme, T., et al. (2011). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 369(1941), 1735-1748.

  • Shen, X., & Perreault, H. (1999). Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides. Journal of Mass Spectrometry, 34(5), 502-10.

  • Sample Preparation and Submission Guidelines. University of Oxford, Mass Spectrometry Facility.

  • Sample preparation for mass spectrometry. Tecan.

  • Kwan, W. P. (Anson), & Liu, H. (2023). BA Method Development: Polar Compounds. BioPharma Services.

  • Sample Preparation Protocol for Open Access MS. University of Oxford, Mass Spectrometry Research Facility.

  • Chander, C. P., et al. (2012). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4- phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: Unusual fragmentation involving loss of 11 u. ResearchGate.

  • A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. (2021). ResearchGate.

  • Al-Ghorbani, M., et al. (2022). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Molecules, 27(23), 8495.

  • Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. (2018). ResearchGate.

  • 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine. NextSDS.

  • Christianson, C. Small Molecule Method Development Strategies. Bioanalysis Zone.

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.

  • Li, Y., & Wu, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 3-10.

  • Ganesan, K., et al. (2023). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega, 8(2), 2345-2359.

  • Abás, S., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3185.

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(1), 228-240.

  • Papakyriakou, A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1500.

  • Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604.

  • 4,5,6,7-tetrahydro-1-methyl-1H-Pyrazolo[3,4-c]pyridine synthesis. ChemicalBook.

  • 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine. NextSDS.

  • Maqbool, A., et al. (2013). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry, 25(13), 7715-7718.

  • Substitution pattern at N1 of 1H-pyrazolo[3,4-b]pyridines. ResearchGate.

  • 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride. ChemicalBook.

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (2021). Semantic Scholar.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming the solubility challenges associated with 1-Methyl-4,5,6,7-tetrahydro-1H-pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming the solubility challenges associated with 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine. By explaining the underlying physicochemical principles and providing detailed, actionable protocols, this document serves as a self-contained technical support center for your experimental needs.

Compound Properties at a Glance

Before troubleshooting, it is crucial to understand the inherent properties of the molecule. 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound whose structure suggests it is a weak base with significant hydrophobicity, both of which contribute to its limited aqueous solubility at neutral pH.

PropertyPredicted/Estimated ValueImplication for Aqueous Solubility
Chemical Structure The fused ring system is largely nonpolar. The presence of three nitrogen atoms, particularly the pyridine nitrogen, provides sites for protonation, making solubility pH-dependent.
Molecular Weight ~151.21 g/mol Low molecular weight is generally favorable, but other factors dominate.
Predicted logP 1.0 - 2.0A positive logP indicates a preference for a lipid environment over an aqueous one (hydrophobicity), suggesting low intrinsic solubility.
Predicted pKa 4.5 - 6.5 (for the most basic nitrogen)As a weak base, the compound will be predominantly in its neutral, less soluble form at pH > pKa and in its charged, more soluble protonated form at pH < pKa.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when I dilute my DMSO stock solution into a neutral aqueous buffer (e.g., PBS pH 7.4)?

A1: This is a classic case of a "kinetic" solubility limit being exceeded.[1] Your compound readily dissolves in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO)[2]. However, when this concentrated DMSO stock is introduced into an aqueous buffer where the compound has intrinsically low solubility, the DMSO rapidly disperses, and the compound is forced into an environment where it cannot remain dissolved.[3] At neutral pH (7.4), which is above the compound's predicted pKa, the molecule is primarily in its neutral, uncharged state, which is significantly less water-soluble. This leads to rapid precipitation.

Q2: What is the very first and most effective step I should take to improve solubility for an in vitro assay?

A2: The most direct and impactful first step is pH adjustment . Since the compound is a weak base, decreasing the pH of your aqueous medium to a value at least 1-2 units below its pKa will protonate the molecule. This positive charge dramatically increases its interaction with polar water molecules, thereby increasing solubility. The relationship between pH, pKa, and solubility for ionizable compounds is well-described by the Henderson-Hasselbalch equation.[4][5]

Q3: Is it acceptable to simply increase the percentage of DMSO in my final assay to keep the compound dissolved?

A3: This approach should be used with extreme caution. While technically effective for solubilization, high concentrations of DMSO can be toxic to cells, interfere with enzyme activity, and disrupt protein structures, thereby compromising the integrity of your biological assay.[2] It is critical to keep the final concentration of DMSO as low as possible, typically below 0.5%, and to always include a matching vehicle control (the same final concentration of DMSO without the compound) in your experiments.[3]

In-Depth Troubleshooting Guides & Protocols

Guide 1: Systematic pH Optimization for Solubility Enhancement

This is the foundational technique for improving the solubility of ionizable compounds like 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine.

The Causality: The solubility of a weak base is directly proportional to the concentration of its protonated (charged) form in solution.[6] By lowering the pH, we shift the equilibrium towards the more soluble, ionized species. This can prevent precipitation and allow for higher working concentrations in your experiments.[7]

dot

ph_optimization_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Outcome prep_stock Prepare 10 mM Stock in 100% DMSO add_stock Add Stock to Buffers (Final DMSO < 1%) prep_stock->add_stock prep_buffers Prepare Series of Buffers (e.g., pH 3.0 to 7.4) prep_buffers->add_stock equilibrate Equilibrate for 2h (Shake at RT) add_stock->equilibrate separate Separate Solute/Precipitate (Centrifuge/Filter) equilibrate->separate measure Measure Concentration in Supernatant (LC-MS/UV) separate->measure plot Plot Solubility vs. pH measure->plot determine Determine Optimal pH for Target Concentration plot->determine fail Solubility Goal Not Met determine->fail No success Solubility Goal Met Proceed with Assay determine->success Yes

Caption: Workflow for pH-dependent solubility profiling.

Experimental Protocol: pH-Solubility Profiling

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% high-purity DMSO.[2]

  • Prepare Buffers: Prepare a series of biocompatible buffers covering a range of pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8). A common set would be pH 3.0, 4.0, 5.0, 6.0, and 7.4.

  • Dilution: In separate microcentrifuge tubes, add an aliquot of the DMSO stock to each buffer to achieve a target final concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent and low (e.g., 1%).

  • Equilibration: Incubate the tubes with shaking or rotation at room temperature for 1-2 hours to allow the solution to reach equilibrium. This is a measure of "kinetic solubility". For true "thermodynamic solubility," a longer incubation of 24-48 hours with excess solid compound is required.[1][8]

  • Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitate.

  • Quantification: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (in µM or µg/mL) against the pH of the buffer.

Expected Results & Interpretation

You should observe a significant increase in solubility as the pH decreases. This data allows you to select the lowest pH that is compatible with your experimental system (e.g., cell viability, enzyme activity) while achieving your desired compound concentration.

pH of BufferMeasured Solubility (µg/mL)Observation
7.4< 1Heavy precipitation
6.05Some precipitation
5.050Slight haze, mostly dissolved
4.0> 100Clear solution
Guide 2: Utilizing Co-solvents for Moderately Insoluble Cases

When pH adjustment alone is insufficient or not viable, the use of water-miscible organic co-solvents can be an effective strategy.[9]

The Causality: Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) work by reducing the overall polarity of the aqueous solvent system.[7] This makes the environment more "hospitable" to a lipophilic molecule, effectively increasing its solubility.

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, PG, PEG 400, NMP).[9]

  • Prepare Mixtures: Using your optimal buffer pH determined from Guide 1, prepare a series of co-solvent/buffer mixtures (e.g., 5%, 10%, 20% v/v co-solvent in buffer).

  • Test Solubility: Repeat steps 3-7 from the pH-Solubility Profiling protocol for each co-solvent mixture to determine the solubility of your compound.

  • Evaluate: Compare the solubility enhancement against the potential for the co-solvent to interfere with your assay. Always run parallel vehicle controls with the selected co-solvent concentration.

Guide 3: Advanced Formulation with Cyclodextrins

For challenging cases, particularly for in vivo studies where high concentrations are needed, cyclodextrins offer a sophisticated solution.

The Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate the poorly soluble "guest" molecule (your compound) within this cavity, forming a water-soluble "inclusion complex".[11][12] This complex effectively masks the hydrophobicity of the drug, significantly increasing its apparent aqueous solubility without altering the bulk solvent properties.

compound [label="Poorly Soluble\nCompound", image="https://img.icons8.com/ios/50/000000/molecule.png", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style=filled]; cd [label="Cyclodextrin\n(Hydrophilic Exterior,\nHydrophobic Cavity)", image="https://img.icons8.com/ios/50/000000/doughnut.png", fillcolor="#FBBC05", fontcolor="#202124", shape=box, style=filled]; water [label="Aqueous\nMedium", image="https://img.icons8.com/ios/50/000000/water.png", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style=filled]; complex [label="Soluble\nInclusion Complex", image="https://img.icons8.com/ios/50/000000/sugar-cube.png", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=filled];

{rank=same; compound; cd;}

compound -> complex [label="Encapsulation"]; cd -> complex; complex -> water [label="Dissolves In", dir=back]; }

Sources

Optimization

Technical Support Center: Prevention of Oxidative Degradation of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and preventing the oxidative degradation of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]py...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and preventing the oxidative degradation of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine. The information presented herein is grounded in established principles of organic chemistry and materials science to ensure the integrity and stability of this compound throughout its experimental lifecycle.

I. Understanding the Vulnerability: Why is 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine Susceptible to Oxidation?

The chemical structure of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine, a fused heterocyclic system, contains sites that are inherently susceptible to oxidation. The tetrahydropyridine ring, in particular, is prone to dehydrogenation to form the more stable aromatic pyridinium species. Additionally, the tertiary amine within the pyrazole ring can be a target for oxidation.

Oxidative degradation can be initiated by several factors commonly encountered in a laboratory setting, including atmospheric oxygen, light, and elevated temperatures.[1] The presence of certain solvents and residual catalysts from synthesis can also accelerate these degradation processes. The consequences of such degradation are significant, leading to the formation of impurities that can compromise experimental results, reduce biological activity, and introduce confounding variables in drug development studies.

A related compound, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is known to undergo oxidation to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+).[2] This highlights the potential for the tetrahydropyridine moiety to be a primary site of oxidative transformation. The oxidation of the pyrazole ring itself is also a known reaction, which can lead to the formation of various oxidized derivatives.[3]

II. Frequently Asked Questions (FAQs)

Q1: What are the visible signs of degradation in my sample of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine?

A: Visual signs of degradation can include a change in color (e.g., from colorless or white to yellow or brown), the appearance of particulates, or a change in the physical state of the material. However, significant degradation can occur without any obvious visual cues. Therefore, analytical confirmation is crucial.

Q2: How can I analytically confirm if my compound has degraded?

A: High-Performance Liquid Chromatography (HPLC) is a highly effective method for detecting and quantifying degradation products. A typical approach involves comparing the chromatogram of a stored sample to that of a freshly prepared or certified reference standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. Mass spectrometry (MS) coupled with HPLC can be used to identify the mass of the degradation products, providing insights into the degradation pathway. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect structural changes in the molecule.[4]

Q3: What are the primary degradation products I should be looking for?

A: Based on the structure, the most likely primary oxidation product is the corresponding pyridinium species, formed by the aromatization of the tetrahydropyridine ring. Other potential byproducts could include N-oxides and products resulting from ring-opening or further oxidation of the pyrazole moiety.[2][5]

Q4: Can I still use my sample if I suspect minor degradation?

A: For applications requiring high purity, such as in vitro or in vivo biological assays, it is strongly recommended to use a fresh, un-degraded sample. The presence of impurities can lead to erroneous or irreproducible results. For less sensitive applications, the acceptability of minor degradation should be determined on a case-by-case basis, with careful consideration of the potential impact of the impurities.

III. Troubleshooting Guide: Addressing In-Experiment Degradation

This section addresses specific issues that may arise during experimentation, suggesting a systematic approach to identify and resolve the root cause of oxidative degradation.

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent or non-reproducible bioassay results. Degradation of the compound in the assay medium or stock solution.Prepare fresh stock solutions for each experiment. Analyze the stability of the compound in the specific assay buffer and under the experimental conditions (e.g., temperature, light exposure). Consider adding an antioxidant to the stock solution if compatible with the assay.
Appearance of unexpected peaks in HPLC analysis of reaction mixtures. The compound is degrading under the reaction conditions (e.g., due to the presence of oxidizing reagents, high temperatures, or exposure to air).If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6][7] Use deoxygenated solvents. Evaluate the compatibility of all reagents with the compound. Consider lowering the reaction temperature.
Loss of compound during workup or purification. Exposure to air and light during extraction, evaporation, or chromatography can cause rapid degradation.Minimize the exposure of the compound to air and light. Use amber-colored glassware or cover flasks with aluminum foil.[1] If performing column chromatography, use deoxygenated solvents and work expeditiously.

IV. Best Practices for Prevention

Proactive measures are the most effective strategy for preventing oxidative degradation. The following best practices should be implemented for the handling and storage of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine.

A. Storage Conditions

Proper storage is the first line of defense against degradation.

Parameter Recommendation Rationale
Atmosphere Store under an inert atmosphere (argon or nitrogen).[7][8]Prevents contact with atmospheric oxygen, a primary driver of oxidation.
Temperature Store at low temperatures, typically -20°C or below.Reduces the rate of chemical reactions, including oxidation.
Light Store in the dark, using amber vials or by wrapping containers with aluminum foil.[1]Protects the compound from photo-oxidation, which can be initiated by exposure to light.[1]
Container Use airtight containers with secure seals, such as Sure/Seal™ bottles.[6][9]Prevents the ingress of air and moisture.
B. Handling Procedures

Careful handling is critical to maintain the integrity of the compound once it is removed from storage.

  • Inert Atmosphere Handling: For maximum protection, handle the compound in a glove box or glove bag with an inert atmosphere.[1][7]

  • Syringe Techniques: When transferring solutions, use proper syringe techniques to minimize exposure to air.[9] This includes purging the syringe with an inert gas before drawing up the solution.

  • Solvent Selection: Use high-purity, anhydrous, and deoxygenated solvents. Solvents can be deoxygenated by sparging with an inert gas or by the freeze-pump-thaw method.

C. Use of Antioxidants

In situations where complete exclusion of oxygen is not feasible, the addition of a suitable antioxidant can provide protection.

  • Common Antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E) are common radical-scavenging antioxidants.[10]

  • Mechanism of Action: These antioxidants function by reacting with and neutralizing free radicals that can initiate the oxidation cascade.

  • Considerations: The choice of antioxidant and its concentration must be carefully considered to ensure it does not interfere with downstream applications. Preliminary compatibility and stability studies are recommended. For aqueous solutions, water-soluble antioxidants like ascorbic acid (Vitamin C) or glutathione may be suitable.[10][11]

V. Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution
  • Preparation: In a glove box or under a steady stream of inert gas, weigh the desired amount of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine into a clean, dry, amber vial.

  • Solvent Addition: Add the required volume of deoxygenated solvent (e.g., DMSO, ethanol) to the vial.

  • Antioxidant Addition (Optional): If using an antioxidant, add a small, predetermined amount (e.g., a final concentration of 0.01-0.1% w/v BHT).

  • Mixing: Gently swirl or sonicate the vial until the compound is fully dissolved.

  • Storage: Tightly seal the vial and store it at the recommended low temperature.

Protocol 2: Monitoring Stability by HPLC
  • Sample Preparation: Prepare a solution of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine at a known concentration in a suitable solvent.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto a suitable HPLC system (e.g., a C18 reverse-phase column with a mobile phase of acetonitrile and water with a suitable buffer). Record the chromatogram.

  • Incubation: Store the remaining solution under the conditions you wish to test (e.g., at room temperature, exposed to light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject another aliquot of the stored solution onto the HPLC system and record the chromatogram.

  • Data Analysis: Compare the chromatograms over time. Calculate the percentage of the parent compound remaining and identify the formation of any new peaks, which would indicate degradation products.

VI. Visualizing Degradation and Prevention

Diagram 1: Potential Oxidative Degradation Pathway

G A 1-Methyl-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-b]pyridine B Oxidizing Conditions (O2, Light, Heat) A->B C Pyridinium Species (Aromatization) B->C Major Pathway D N-Oxide B->D Minor Pathway E Ring-Opened Products B->E Minor Pathway

Caption: Potential oxidative degradation pathways of the title compound.

Diagram 2: Workflow for Preventing Oxidation

G cluster_storage Storage cluster_handling Handling cluster_stabilization Stabilization S1 Inert Atmosphere (Ar or N2) H1 Glove Box or Inert Gas Flow S1->H1 S2 Low Temperature (-20°C or below) S2->H1 S3 Darkness (Amber Vial) S3->H1 H2 Deoxygenated Solvents H1->H2 ST1 Addition of Antioxidant (e.g., BHT) H2->ST1 End Stable Compound for Experimentation ST1->End Start Pristine Compound Start->S1 Start->S2 Start->S3

Caption: Recommended workflow for preventing oxidative degradation.

VII. Conclusion

References

  • Prachayasittikul, S., Worachartcheewan, A., & Lawung, R. (n.d.). Activities of thiotetrahydropyridines as antioxidant and antimicrobial agents. ResearchGate. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. [Link]

  • Singh, A., Kukreti, R., Saso, L., & Kukreti, S. (2022). Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. Antioxidants, 11(2), 406. [Link]

  • Storage of air and temperature sensitive reagents [closed]. (2023, November 4). Chemistry Stack Exchange. [Link]

  • Chemical Storage Safety Guideline. (n.d.). UQ Policy and Procedure Library - The University of Queensland. [Link]

  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022, November 1). ResearchGate. [Link]

  • Piro, G., Fra-Bido, S., & Pignataro, G. (2022). Natural Antioxidant Compounds as Potential Pharmaceutical Tools against Neurodegenerative Diseases. Antioxidants, 11(7), 1389. [Link]

  • Antioxidant Thymoquinone and Its Potential in the Treatment of Neurological Diseases. (2023, February 9). MDPI. [Link]

  • 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine. (n.d.). NextSDS. [Link]

  • Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020, October 2). ResearchGate. [Link]

  • Recent progress in chemosensors based on pyrazole derivatives. (2020, May 22). RSC Publishing. [Link]

  • Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry, 10(10), 2675-2681. [Link]

  • 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine. (n.d.). NextSDS. [Link]

  • A series of 4-thio/seleno-cyanated pyrazoles was conveniently synthesized from 4-unsubstituted pyrazoles using NH4SCN/KSeCN as thio/selenocyanogen sources and PhICl2 as the hypervalent iodine oxidant. (n.d.). PMC. [Link]

  • Arora, P. K., Riachi, N. J., Harik, S. I., & Sayre, L. M. (1988). Chemical oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its in vivo metabolism in rat brain and liver. Biochemical and Biophysical Research Communications, 152(3), 1339–1347. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). MDPI. [Link]

  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (2021, August 16). ResearchGate. [Link]

  • Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. (2019, May 1). PubMed. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry. [Link]

Sources

Troubleshooting

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine purification and crystallization techniques

Technical Support Center: 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine A Senior Application Scientist's Guide to Purification and Crystallization Welcome to the technical support guide for 1-Methyl-4,5,6,7-tetr...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine

A Senior Application Scientist's Guide to Purification and Crystallization

Welcome to the technical support guide for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine. This document provides in-depth troubleshooting advice and practical protocols for researchers, chemists, and drug development professionals. While this specific molecule may have limited publicly available data, the principles outlined here are derived from extensive experience with related N-heterocyclic compounds, particularly pyrazole and pyrazolopyridine derivatives, ensuring a scientifically robust foundation for your experimental work.

The core structure, a fusion of a pyrazole and a piperidine ring, presents unique challenges and opportunities in purification. The basic nitrogen atom in the tetrahydropyridine ring is a key feature to consider, as it influences solubility, chromatographic behavior, and crystallization. This guide is designed to help you navigate these properties to achieve high purity and obtain quality crystalline material.

Part 1: Frequently Asked Questions on Purification Strategies

This section addresses common initial queries regarding the purification of your crude material.

Q1: What are the most effective primary methods for purifying crude 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine?

You have three primary methods at your disposal, each suited for different scales and impurity profiles:

  • Recrystallization: This is the most common and often preferred method for obtaining highly pure crystalline material. It relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. It is ideal for removing small amounts of impurities from a solid product.

  • Column Chromatography: An indispensable technique for separating complex mixtures or when recrystallization is ineffective. Given the basic nature of your compound, special considerations for the stationary phase are necessary to achieve good separation and recovery.

  • Acid-Base Extraction: This classic liquid-liquid extraction technique is highly effective for separating basic compounds like yours from neutral or acidic impurities. It leverages the ability of the piperidine nitrogen to be protonated, moving the compound from an organic to an aqueous phase.

Q2: I'm attempting flash column chromatography, but my yield is very low, and the compound appears to be smearing or sticking to the silica gel. What is happening?

This is a classic issue when purifying basic compounds on standard silica gel. The slightly acidic nature of silanol groups (Si-OH) on the silica surface can strongly and often irreversibly bind to the basic nitrogen atom of your molecule.

Causality & Solution: To counteract this, you must "deactivate" or "passivate" the silica gel. This is achieved by adding a small amount of a volatile base to your eluent system.

  • Recommended Action: Add 0.5-1% triethylamine (Et₃N) to your chosen solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). The triethylamine will preferentially interact with the acidic sites on the silica, allowing your compound to elute properly, resulting in sharper peaks and significantly improved recovery.[1][2]

Q3: How can I leverage the compound's basicity for a non-chromatographic purification?

Acid-base extraction is a powerful and scalable alternative to chromatography. The principle is to make your compound water-soluble by forming a salt, while non-basic impurities remain in the organic phase.

  • Step-by-Step Protocol:

    • Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and extract with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl). Your compound will react to form the hydrochloride salt and move into the aqueous layer.

    • Separate the layers. The organic layer contains neutral or acidic impurities and can be discarded.

    • Wash the acidic aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.

    • Slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, to the aqueous layer until it is basic (pH > 9). This neutralizes the salt and regenerates the free base form of your compound, which will precipitate or form an oil.

    • Extract the pure product back into an organic solvent (e.g., ethyl acetate or DCM).

    • Dry the organic layer over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product. This method can also be used to form a crystalline salt directly.[3]

Q4: What are the likely impurities I might encounter from the synthesis?

Without a specific synthetic route, we can anticipate impurities based on common syntheses of pyrazolopyridines.[4][5] These often involve the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. Potential impurities include:

  • Unreacted starting materials (e.g., the aminopyrazole or carbonyl compound).

  • Regioisomers, if a non-symmetrical dicarbonyl compound was used.[4]

  • By-products from side reactions, such as self-condensation of the carbonyl starting material.

Part 2: In-Depth Crystallization and Troubleshooting Guide

Crystallization is both an art and a science. This section provides detailed guidance on achieving high-quality crystals and troubleshooting common failures.

Q5: How do I systematically select the best solvent for recrystallization?

The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] A systematic screening process is the most effective approach.

  • Screening Protocol:

    • Place a small amount of your compound (10-20 mg) into several small test tubes.

    • To each tube, add a different solvent dropwise at room temperature until a slurry is formed. Observe solubility. A good candidate will show poor solubility.

    • Gently heat the tubes that showed poor solubility. The compound should dissolve completely at or near the boiling point. If it doesn't, the solvent is not suitable. If it dissolves instantly in a very small volume, it may be too good of a solvent, leading to poor recovery.

    • Allow the clear, hot solutions to cool slowly to room temperature.

    • Once at room temperature, place the tubes in an ice-water bath to maximize crystal formation.

    • The best solvent will yield a high quantity of crystalline solid upon cooling.

Data Presentation: Common Solvents for Pyrazole Derivatives

The following table provides a starting point for your solvent screen, based on solvents commonly used for this class of compounds.[1][3]

SolventPolarityBoiling Point (°C)Notes
EthanolPolar Protic78A very common and effective choice for many pyrazole derivatives.[7]
MethanolPolar Protic65Similar to ethanol but more polar; good for more polar compounds.
IsopropanolPolar Protic82Less volatile than ethanol; can promote slower crystal growth.[3]
Ethyl AcetatePolar Aprotic77Good for compounds of intermediate polarity.
AcetonitrilePolar Aprotic82A strong solvent, often used in mixed-solvent systems.
TolueneNon-polar111Effective for less polar compounds or as part of a solvent pair.
WaterVery Polar100Often used as an anti-solvent with alcohols like ethanol.[2]
Hexane/HeptaneNon-polar~69 / ~98Typically used as an anti-solvent with more polar solvents like ethyl acetate.

Q6: My compound is separating as an oil instead of crystals. How do I resolve this "oiling out" issue?

"Oiling out" occurs when the compound precipitates from the solution as a supersaturated liquid because the temperature is above the melting point of the solid in that solvent system.[8] It is a common and frustrating problem, but it is solvable.

Troubleshooting Guide for Oiling Out

Possible CauseExplanationRecommended Solution
High Solute Concentration The solution is too concentrated, causing the compound to precipitate too quickly at a high temperature.Re-heat the mixture to re-dissolve the oil. Add more solvent (10-20% more) to decrease the saturation point, then allow it to cool much more slowly.[8]
Rapid Cooling The solution is cooled too quickly, preventing the molecules from aligning into an ordered crystal lattice.Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to drastically slow the cooling rate.[8]
Presence of Impurities Impurities can disrupt crystallization and depress the melting point of your compound, making it more prone to oiling.The sample may require further purification. Attempt purification by column chromatography or acid-base extraction before re-attempting crystallization.[6]
Inappropriate Solvent The solvent may be a poor choice for your specific compound's properties.Experiment with a different solvent from your screen. Alternatively, try a mixed-solvent system which can often prevent oiling.

Q7: I've followed the steps, but after cooling, my solution remains clear with no crystals forming. What are my next steps?

This indicates that the solution is not sufficiently supersaturated, or the nucleation (the initial formation of crystal seeds) is inhibited.[6] The following workflow can help induce crystallization.

Diagram: Workflow for Inducing Crystallization

G start Clear Solution, No Crystals supersaturation Is the solution supersaturated? start->supersaturation induce Induce Nucleation supersaturation->induce Yes concentrate 1. Slowly evaporate some solvent. 2. Cool to a lower temperature (e.g., -20°C freezer). supersaturation->concentrate No scratch Scratch inner surface of the flask with a glass rod. induce->scratch Try reevaluate Re-evaluate Solvent Choice (Compound may be too soluble) concentrate->induce seed Add a seed crystal (a tiny speck of crude solid). scratch->seed If fails seed->reevaluate If fails

Caption: Decision tree for troubleshooting crystallization failure.

Q8: Can you provide a detailed protocol for a mixed-solvent recrystallization? This seems like a good option for my compound.

A mixed-solvent (or binary solvent) system is excellent when you can't find a single suitable solvent. It involves a "good" solvent, in which the compound is highly soluble, and a "poor" or "anti-solvent," in which it is insoluble. The two solvents must be miscible.[1] A common pair for pyrazole derivatives is ethanol (good) and water (poor).[2]

Protocol: Mixed-Solvent Recrystallization (Ethanol/Water Example)

  • Dissolution: In an Erlenmeyer flask, dissolve your crude compound in the minimum amount of hot ethanol required for complete dissolution.

  • Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise with swirling until you reach the point of saturation, indicated by the first sign of persistent cloudiness (turbidity).

  • Clarification: Add one or two drops of hot ethanol to re-dissolve the precipitate and make the solution clear again. This ensures you are at the ideal saturation point.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold ethanol/water mixture or just cold water to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent.

References

  • BenchChem Technical Support Team. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • BenchChem Technical Support Team. (2025). Optimization of Crystallization Conditions for Novel Organic Compounds. BenchChem.
  • Various Authors. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • JETIR. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
  • Hampton Research. Crystallization Tips. [Link]

  • Linden, A. Advice for Crystallization. University of Zurich. [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2026, February 25). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
  • Al-Tel, T. H. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. ARKIVOC, 2009(ii), 258-268.
  • Quiroga, J., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(21), 5039. [Link]

  • A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. (2013, October 28). Australian Journal of Chemistry.
  • Various Authors. (2023, February 27). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. MDPI.
  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. (n.d.). RSC Advances. [Link]

Sources

Optimization

Technical Support Center: Overcoming False Positives in 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine Binding Assays

Welcome to the technical support center dedicated to ensuring the accuracy and reliability of your binding assay data for compounds based on the 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine scaffold and related...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to ensuring the accuracy and reliability of your binding assay data for compounds based on the 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine scaffold and related chemotypes. False positives are a significant challenge in drug discovery, leading to wasted resources and time.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and mitigate common sources of assay artifacts.

Frequently Asked Questions (FAQs)

Q1: We're seeing activity with our pyrazolopyridine compound in our primary fluorescence-based assay, but it's not replicating in our secondary, label-free assay. What could be the issue?

A1: This is a classic indicator of a potential false positive. The discrepancy between two different assay formats suggests that your compound might be interfering with the primary assay's detection method rather than binding to the target.[2][3] Compounds can interfere with fluorescence readouts through autofluorescence or quenching.[4][5] We recommend performing a "technology counter-screen" to investigate this.[3]

Q2: What are Pan-Assay Interference Compounds (PAINS), and could our 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine derivative be one?

A2: PAINS are chemical structures known to cause false positives in multiple assays.[6][7] They often contain reactive functional groups that can interact non-specifically with proteins or assay components.[8] While the pyrazolopyridine core itself is not a classic PAINS structure, certain substituents could be problematic. It's crucial to analyze your compound's full structure for any known interference motifs.[7][9]

Q3: Our compound shows steep dose-response curves and the results are not always reproducible. What should we investigate?

A3: Steep dose-response curves can be a sign of compound aggregation.[8] Aggregates are colloidal particles formed by the compound at higher concentrations, which can non-specifically sequester and inhibit proteins, leading to what appears to be a potent effect.[10][11] This phenomenon is a major source of false positives in high-throughput screening (HTS).[10][12]

Q4: How can we proactively reduce the chances of false positives in our screening campaign?

A4: A well-designed assay is your best defense. This includes:

  • Buffer Optimization: Including a non-ionic detergent (e.g., 0.01% Triton X-100) can help prevent compound aggregation.[8]

  • Quality Control of Reagents: Ensure your target protein is pure and stable.[13]

  • Run Counter-Screens: From the outset, plan for counter-screens to identify compounds that interfere with your assay technology.[3][5]

In-Depth Troubleshooting Guides

Issue 1: Suspected Interference with Assay Signal

Many binding assays rely on optical detection methods like fluorescence or luminescence, which are susceptible to interference.[4]

Troubleshooting Workflow: Signal Interference

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Diagnosis & Action A Hit from Primary Screen (e.g., Fluorescence Assay) B Run Assay in Buffer Alone (No Target Protein) A->B Test for Autofluorescence C Run Assay with Target Protein (No Fluorescent Probe) A->C Test for Quenching D Compound is Autofluorescent B->D Signal Increases? F No Interference Detected B->F No Signal Change? E Compound Quenches Signal C->E Signal Decreases? C->F No Signal Change? G Proceed to Orthogonal Assay D->G E->G F->G

Caption: Troubleshooting workflow for signal interference.

Detailed Protocols

Protocol 1: Autofluorescence Check

  • Prepare a microplate with your standard assay buffer.

  • Add your 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine compound in a dose-response range.

  • Do not add the target protein or the fluorescent probe.

  • Read the plate on your fluorescence reader using the same settings as your primary assay.

  • Interpretation: A significant increase in signal that correlates with compound concentration indicates autofluorescence.[14]

Protocol 2: Quenching Check

  • Prepare a microplate with your standard assay buffer and the fluorescent probe at its working concentration.

  • Add your compound in a dose-response range.

  • Do not add the target protein.

  • Read the plate on your fluorescence reader.

  • Interpretation: A decrease in the probe's fluorescence that correlates with your compound's concentration suggests quenching.[15]

Issue 2: Compound Aggregation

Compound aggregation is a frequent cause of non-specific inhibition and a major source of misleading results in HTS campaigns.[10][11] Aggregates can form at critical concentrations and sequester proteins, leading to apparent inhibition.[10]

Strategies to Mitigate and Identify Aggregation
StrategyDescriptionKey Considerations
Detergent Addition Include a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100 or Tween-20) in the assay buffer. Detergents can disrupt the formation of colloidal aggregates.[8]Ensure the detergent concentration does not affect your target protein's activity or stability.
Centrifugation Before performing the assay, centrifuge the compound plate. If the compound is aggregating, the aggregates may pellet, and the activity in the supernatant will be reduced.[11]This is a simple but effective preliminary check.
Dynamic Light Scattering (DLS) DLS is a biophysical technique that directly measures the size of particles in a solution. It can provide definitive evidence of aggregate formation.[11]Requires specialized equipment but is considered a gold standard for detecting aggregation.
Counter-Screen with a "Promiscuous" Enzyme Use an enzyme known to be sensitive to aggregate-based inhibition, such as beta-lactamase, in a counter-screen.[11]If your compound inhibits this enzyme, it is likely an aggregator.
Issue 3: Non-Specific Binding and Pan-Assay Interference Compounds (PAINS)

Some compounds have chemical features that lead to non-specific interactions with proteins or interference with assay components.[16] These are often referred to as PAINS.[6]

Workflow for Hit Triage and Validation

cluster_0 Primary Hit cluster_1 Initial Triage cluster_2 Experimental Validation cluster_3 Outcome A Hit from Primary Screen B Computational PAINS Filter A->B C Dose-Response Confirmation B->C No PAINS flags G False Positive B->G PAINS flags present D Orthogonal Assay (e.g., SPR, ITC, MST) C->D E Counter-Screen (Unrelated Target) D->E Activity Confirmed D->G No Activity F Confirmed Hit E->F No Activity in Counter-Screen E->G Activity in Counter-Screen

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating Target Engagement of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine and its Analogs

This guide provides a comprehensive overview of modern techniques for validating the target engagement of small molecule inhibitors, using the versatile 1-H-pyrazolo[3,4-b]pyridine scaffold as a central example. Derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of modern techniques for validating the target engagement of small molecule inhibitors, using the versatile 1-H-pyrazolo[3,4-b]pyridine scaffold as a central example. Derivatives of this core structure have shown inhibitory activity against a range of protein classes, most notably kinases, making it an excellent case study for outlining a multi-faceted approach to target validation in drug discovery.[1][2][3]

The following sections will detail and compare key experimental methodologies, offering insights into their underlying principles, practical applications, and the interpretation of their results. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously confirm the mechanism of action of novel chemical entities.

Introduction to the Pyrazolo[3,4-b]pyridine Scaffold and the Imperative of Target Validation

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of potent and selective inhibitors.[3] Notably, derivatives have been developed as inhibitors of Anaplastic Lymphoma Kinase (ALK) and Receptor Interacting Protein 1 (RIP1) kinase, highlighting the therapeutic potential of this chemical class in oncology and inflammatory diseases.[1][4]

Given the promiscuity of the scaffold, unambiguously demonstrating that a novel derivative, such as 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine, binds to its intended molecular target within a cellular context is a cornerstone of preclinical development.[5] Effective target engagement validation provides confidence that the observed biological effects are a direct consequence of on-target activity, thereby de-risking progression into more complex efficacy and safety studies.[6][7]

This guide will compare and contrast three orthogonal approaches to validating target engagement:

  • Biochemical Assays: Direct measurement of target activity modulation in a purified system.

  • Cellular Thermal Shift Assay (CETSA): Assessment of target-ligand binding in intact cells or cell lysates.

  • Downstream Signaling Analysis: Quantification of the inhibitor's effect on the target's signaling pathway.

Comparative Analysis of Target Engagement Methodologies

Methodology Principle Primary Output Advantages Limitations
Biochemical Assays Measures the direct effect of the inhibitor on the activity of a purified target protein (e.g., kinase).IC50 (half-maximal inhibitory concentration)- Quantitative assessment of potency.- High-throughput screening compatible.[8]- Elucidates mechanism of inhibition (e.g., competitive, non-competitive).- Lacks cellular context (e.g., membrane permeability, off-target effects).- Requires purified, active protein.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[9]Thermal shift (ΔTm) or Isothermal Dose-Response (ITDR)- Confirms target binding in a physiological context (intact cells).[9][10]- No requirement for compound or protein labeling.[11]- Lower throughput than biochemical assays.- Not all proteins exhibit a clear thermal shift.- Can be influenced by indirect cellular effects.
Downstream Signaling Analysis (Western Blotting) Measures the change in phosphorylation or expression of proteins downstream of the target.Change in downstream biomarker levels.- Confirms functional consequence of target engagement.- Provides insight into the cellular mechanism of action.- Indirect measure of target binding.- Can be affected by off-target activities and pathway crosstalk.- Often requires specific and validated antibodies.

Experimental Protocols and Data Interpretation

Biochemical Kinase Assays

Biochemical assays are fundamental for determining the intrinsic potency of a kinase inhibitor.[8][12] These assays typically measure the transfer of a phosphate group from ATP to a substrate.[13]

Workflow for a Typical Kinase Inhibition Assay:

Caption: Workflow for a biochemical kinase inhibition assay.

Detailed Protocol (Example: ALK Kinase Assay):

  • Reagent Preparation:

    • Prepare a series of dilutions of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine.

    • Prepare a reaction buffer containing purified, active ALK enzyme and its specific substrate peptide.

  • Incubation:

    • In a microplate, combine the ALK enzyme, substrate, and varying concentrations of the inhibitor.

    • Incubate for a predetermined time to allow for inhibitor binding.

  • Reaction Initiation and Termination:

    • Initiate the kinase reaction by adding a solution containing ATP.

    • After a set incubation period, stop the reaction, often by adding a chelating agent like EDTA.

  • Detection:

    • Quantify the amount of phosphorylated substrate. Common detection methods include luminescence-based assays (e.g., ADP-Glo™) that measure ADP production, or fluorescence-based assays (e.g., TR-FRET).[12][14][15]

  • Data Analysis:

    • Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a more physiologically relevant setting.[9][10][16] The principle is that a ligand-bound protein is more resistant to heat-induced unfolding and aggregation.[16]

Workflow for a CETSA Experiment:

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol:

  • Cell Treatment:

    • Culture cells (e.g., a cell line expressing the target kinase) and treat with either 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine or a vehicle control for a specified time.[17]

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[16]

  • Lysis and Fractionation:

    • Lyse the cells, often through freeze-thaw cycles.[16][17]

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.[16][17]

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using Western blotting with a specific antibody.[17]

  • Data Analysis:

    • For each treatment group, plot the amount of soluble target protein as a function of temperature to generate a "melting curve".

    • The temperature at which 50% of the protein has aggregated is the melting temperature (Tm). A positive shift in the Tm in the inhibitor-treated group compared to the vehicle group indicates target engagement.

Downstream Signaling Analysis

Validating that target engagement leads to the expected functional outcome is a critical step.[18] For a kinase inhibitor, this typically involves assessing the phosphorylation status of a known downstream substrate.

Signaling Pathway Example (Generic Kinase Cascade):

G Upstream Signal Upstream Signal Target Kinase Target Kinase Upstream Signal->Target Kinase Downstream Substrate (Inactive) Downstream Substrate (Inactive) Target Kinase->Downstream Substrate (Inactive) Downstream Substrate (Active, Phosphorylated) Downstream Substrate (Active, Phosphorylated) Downstream Substrate (Inactive)->Downstream Substrate (Active, Phosphorylated) Phosphorylation Cellular Response Cellular Response Downstream Substrate (Active, Phosphorylated)->Cellular Response Inhibitor Inhibitor Inhibitor->Target Kinase

Caption: Inhibition of a target kinase blocks downstream signaling.

Detailed Protocol (Western Blotting):

  • Cell Treatment:

    • Treat cells with increasing concentrations of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine for a time sufficient to observe changes in signaling.

  • Cell Lysis:

    • Lyse the cells in a buffer that preserves protein phosphorylation (containing phosphatase inhibitors).

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Immunoblotting:

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate and for the total amount of the substrate protein (as a loading control).

    • Incubate with a corresponding secondary antibody and detect the signal.

  • Data Analysis:

    • Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate (normalized to the total substrate) confirms functional target engagement.

Conclusion and Future Directions

The validation of target engagement is a multi-step, evidence-driven process. For a novel compound like 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine, a robust validation strategy would involve a combination of the techniques described above. Positive results from biochemical assays, demonstrating potent inhibition, should be followed by confirmation of target binding in a cellular environment using CETSA. Finally, demonstrating that this engagement leads to the desired modulation of downstream signaling pathways provides the highest level of confidence in the compound's mechanism of action.

Advanced techniques such as photo-affinity labeling, chemoproteomics, and CRISPR-based genetic validation can provide further, orthogonal evidence of target engagement and can be invaluable for deconvoluting complex pharmacology and identifying potential off-targets.[18][19] A thorough and rigorous approach to target validation is paramount for the successful translation of promising small molecules into effective therapeutics.

References

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Bio-protocol. (2016). 2.6. Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Almqvist, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bioRxiv. Retrieved from [Link]

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Henderson, M. J., et al. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Retrieved from [Link]

  • Robers, M. B., et al. (2015). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology. Retrieved from [Link]

  • Eclipsebio. (n.d.). Small Molecule Target Discovery & Validation. Retrieved from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Crown Bioscience. (2026, January 12). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • Aittokallio, T., et al. (2024, November 21). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Singh, R., et al. (2022, February 17). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Retrieved from [Link]

  • Inoviem. (n.d.). Target validation & engagement. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Sapient Bio. (n.d.). Target Engagement Biomarkers | Identifying PD Biomarkers in Blood. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024, March 3). Target identification and validation in research. Retrieved from [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • Kim, H. Y., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Quiroga, J., & Insuasty, B. (2017). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2026, February 25). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Retrieved from [Link]

  • Takeda, Y., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Papafotika, A., et al. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural-Activity Relationship of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine: A Scaffold for Kinase Inhibition

This guide provides an in-depth analysis of the structural-activity relationship (SAR) of the 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine scaffold, a promising framework in the design of novel kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structural-activity relationship (SAR) of the 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine scaffold, a promising framework in the design of novel kinase inhibitors. We will explore the key structural features influencing biological activity, compare this scaffold with established alternatives, and provide detailed experimental protocols for its synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their kinase inhibitor discovery programs.

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Core in Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, particularly in the realm of kinase inhibition.[1][2] Its bicyclic structure mimics the purine core of ATP, allowing it to effectively compete for the ATP-binding site of a wide range of kinases.[3] Derivatives of this scaffold have shown potent inhibitory activity against various kinase families, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, TANK-binding kinase 1 (TBK1), and Anaplastic Lymphoma Kinase (ALK).[2][4][5][6][7]

The introduction of a saturated tetrahydro-pyridine ring to create the 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine scaffold introduces a three-dimensional character. This conformational flexibility can be exploited to achieve enhanced potency and selectivity by enabling more specific interactions with the target kinase.

Structural-Activity Relationship (SAR) of the 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine Scaffold

While extensive SAR studies on the specific 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine scaffold are emerging, we can infer key SAR principles from its aromatic counterpart and related tetrahydropyrazolopyridine isomers.

The Pyrazole Moiety: The Hinge-Binding Region Anchor

The pyrazole portion of the scaffold is crucial for anchoring the inhibitor within the ATP-binding pocket of the kinase. The N1-methyl group is a key feature of our target scaffold.

  • N1-Substitution: The methyl group at the N1 position of the pyrazole ring is a critical determinant of activity and selectivity. While in some aromatic 1H-pyrazolo[3,4-b]pyridine series, a free N-H is essential for forming a hydrogen bond with the kinase hinge region, the N1-methylation in our scaffold directs the SAR exploration towards other interactions.[1] This modification can also improve cell permeability and metabolic stability.

The Tetrahydropyridine Ring: Exploring the Ribose Pocket and Beyond

The saturated pyridine ring offers a unique opportunity to probe the ribose-binding pocket and the solvent-exposed region of the kinase. Its non-planar conformation allows for the introduction of substituents that can form specific interactions with the protein.

  • Substitution on the Tetrahydropyridine Nitrogen (N7): This position is a key vector for introducing diversity and modulating the physicochemical properties of the molecule. Substituents at this position can extend into the solvent-exposed region, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. For the related tetrahydropyrazolo[4,3-c]pyridine scaffold, substitutions at this nitrogen have been shown to be critical for activity.[8]

Substitution at C3 and C4: Fine-Tuning Potency and Selectivity

Substituents on the pyrazole and pyridine rings can be modified to enhance potency and achieve selectivity against specific kinases.

  • C3-Position: In many pyrazolo[3,4-b]pyridine-based kinase inhibitors, the C3 position is often substituted with a small alkyl or aryl group. This substituent can occupy a hydrophobic pocket adjacent to the hinge region.

  • C4-Position: Modifications at the C4 position can influence the orientation of the scaffold within the active site and can be used to introduce groups that interact with specific residues, thereby enhancing selectivity. For instance, in a series of pyrazolo[3,4-b]pyridine CDK1 inhibitors, even a single methyl group at the 4-position of a pyridine substituent drastically reduced potency, highlighting the sensitivity of this position to substitution.[7]

Caption: Key structural features influencing the SAR of the 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine scaffold.

Comparative Analysis with Alternative Kinase Inhibitor Scaffolds

To provide context for the potential of the 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine scaffold, we will compare it with other established scaffolds targeting CDKs and Aurora Kinases.

Cyclin-Dependent Kinase (CDK) Inhibitors

The pyrazolo[3,4-b]pyridine scaffold has been successfully employed in the development of CDK inhibitors.[3][7] Below is a comparison with other prominent CDK inhibitor scaffolds.

ScaffoldExample CompoundTarget(s)IC50 (nM)Reference
Pyrazolo[3,4-b]pyridine SQ-67563CDK1/210/15[3]
Aminopyrimidine Palbociclib (Ibrance®)CDK4/611/15[9]
Purine RoscovitineCDK1/2/5/7/9100-700[10]
Indole Indole-based dual inhibitorCDK1/HER-2-[11]
Aurora Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold has also been investigated for the inhibition of Aurora kinases.[2] A comparison with other Aurora kinase inhibitor scaffolds is presented below.

ScaffoldExample CompoundTarget(s)IC50 (nM)Reference
Pyrazolo[3,4-b]pyridine PHA-739358Aurora A/B/C, Abl3/25/13, 27[12]
Quinazoline ZM447439Aurora A/B110/130[12]
Diaminopyrimidine VX-680 (Tozasertib)Aurora A/B/C0.6/18/4.6[12]
Azaindole GSK1070916Aurora B/C0.38/1.5[12]
Quinazoline (non-ATP competitive) SP-96Aurora B0.316[5][13]

The 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine scaffold offers the potential for developing highly selective and potent kinase inhibitors by exploring its three-dimensional chemical space, which may provide advantages over the more planar, traditional scaffolds.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine derivatives.

Synthesis of the 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine Core

A plausible synthetic route, adapted from procedures for related tetrahydropyrazolopyridines, is outlined below.[8]

Synthesis_Workflow Start Substituted 1,3-Diketone Step1 Condensation Start->Step1 Reagent1 Methylhydrazine Reagent1->Step1 Intermediate1 1-Methyl-5-substituted-pyrazole Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Reagent2 Formaldehyde & Secondary Amine (Mannich Reaction) Reagent2->Step2 Product 1-Methyl-4,5,6,7-tetrahydro-1H- pyrazolo[3,4-b]pyridine Derivative Step2->Product

Caption: General synthetic workflow for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine derivatives.

Step-by-Step Protocol:

  • Synthesis of the 1-Methylpyrazole Intermediate:

    • To a solution of the appropriate 1,3-diketone (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the 1-methylpyrazole intermediate.

  • Cyclization to the Tetrahydropyrazolo[3,4-b]pyridine Core:

    • To a solution of the 1-methylpyrazole intermediate (1.0 eq) and a secondary amine (e.g., dimethylamine, 1.2 eq) in ethanol, add aqueous formaldehyde (37%, 1.5 eq).

    • Heat the reaction mixture to reflux for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • After completion, cool the reaction mixture and concentrate in vacuo.

    • Purify the crude product by flash chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to yield the desired 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine derivative.

In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin A)

This protocol describes a standard in vitro assay to determine the inhibitory potency (IC50) of the synthesized compounds.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Histone H1 substrate

  • ATP, [γ-³³P]ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, Histone H1 (0.2 mg/mL), and ATP (10 µM) with a trace amount of [γ-³³P]ATP.

  • Add 1 µL of the test compound at various concentrations (typically a 10-point serial dilution) to the wells of a 96-well plate. Include DMSO-only wells as a negative control.

  • Initiate the kinase reaction by adding 25 µL of the reaction mixture and 24 µL of CDK2/Cyclin A (e.g., 5-10 ng) to each well.

  • Incubate the plate at 30°C for 30 minutes.

  • Terminate the reaction by adding 50 µL of 30% acetic acid.

  • Transfer the reaction mixture to a 96-well filter plate and wash several times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its three-dimensional nature, conferred by the saturated pyridine ring, provides opportunities for achieving high potency and selectivity. By leveraging the established SAR of the broader pyrazolopyridine family and employing rational design strategies, researchers can effectively explore the chemical space around this scaffold to discover next-generation therapeutics for cancer and other diseases driven by aberrant kinase activity. The experimental protocols provided herein offer a practical guide for the synthesis and evaluation of new chemical entities based on this versatile core.

References

  • Discovery of SP-96, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression. European Journal of Medicinal Chemistry. [Link]

  • Aurora B Inhibitors as Cancer Therapeutics. MDPI. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Discovery of SP-96, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression. University of Arizona. [Link]

  • Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline. Medicinal Research Reviews. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B. [Link]

  • Emerging approaches to CDK inhibitor development, a structural perspective. Chemical Society Reviews. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis of tetrahydropyrazolopyridine derivatives. ResearchGate. [Link]

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Taylor & Francis Online. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and biological evaluation of tetrahydropyridinepyrazoles ('PFPs') as inhibitors of STAT3 phosphorylation. MedChemComm. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. [Link]

  • Ligand efficient tetrahydro-pyrazolopyridines as inhibitors of ERK2 kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][12][13]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. ResearchGate. [Link]

  • Synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates. Semantic Scholar. [Link]

  • Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]

  • Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. [Link]

  • The main scaffolds of currently available clinical and patent CDK9 inhibitors. ResearchGate. [Link]

  • Tetrahydropyrazolo[1,5-a]pyridine-fused steroids and their in vitro biological evaluation in prostate cancer. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PubMed. [Link]

  • The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. Arkivoc. [Link]

  • Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening. MDPI. [Link]

  • Tetrahydropyrazolo[1,5-a]pyridine-fused steroids and their in vitro biological evaluation in prostate cancer. ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Validation

Comparative Analysis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine: A Guide to Cross-Reactivity and Selectivity Profiling

The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to be adapted into potent inhibitors of various protein kinases.[1] Its struc...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to be adapted into potent inhibitors of various protein kinases.[1] Its structural similarity to purine bases like adenine allows it to effectively compete for the ATP-binding site of these enzymes.[2] Derivatives of this core structure have been successfully developed to target a range of kinases implicated in oncology and immunology, including TANK-Binding Kinase 1 (TBK1), Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and Cyclin-Dependent Kinases (CDKs).[3][4][5]

This guide provides a comprehensive framework for characterizing the cross-reactivity and selectivity profile of a novel derivative, 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine . As extensive public data on this specific analog is limited, we will establish a robust, universally applicable methodology for its evaluation. This involves a comparative analysis against other well-characterized kinase inhibitors, supported by detailed experimental protocols and data interpretation strategies. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to thoroughly assess the therapeutic potential and potential off-target liabilities of this and similar compounds.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[6] This homology presents a formidable challenge in drug development: achieving selectivity for a specific kinase target.[7] While polypharmacology (the modulation of multiple targets) can sometimes be beneficial, unintended off-target kinase inhibition is a frequent cause of toxicity and adverse drug reactions.[7] For instance, inhibition of kinases like AMPK has been linked to cardiotoxicity.[7] Therefore, a rigorous and early assessment of an inhibitor's selectivity across the kinome is not merely a characterization step but a critical determinant of its potential for clinical success.

A Multi-Tiered Strategy for Selectivity Profiling

An efficient and cost-effective approach to understanding a compound's selectivity involves a tiered screening process.[8] This strategy prioritizes a broad initial survey of the kinome, followed by more focused, in-depth analysis of identified interactions.

G cluster_0 Tier 1: Broad Kinome Screen cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation T1_Start Test Compound (e.g., 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine) T1_Screen Single-Concentration Screen (e.g., 1 µM) against a Large Kinase Panel (200+ kinases) T1_Start->T1_Screen T1_Result Identify 'Hits' (% Inhibition > Threshold, e.g., 70%) T1_Screen->T1_Result T2_Dose 10-Point Dose-Response Curve for each 'Hit' Kinase T1_Result->T2_Dose Primary & Potent Off-Targets T2_IC50 Calculate IC50 Values T2_Dose->T2_IC50 T3_Cell Cellular Target Engagement Assay (e.g., NanoBRET™) T2_IC50->T3_Cell Validate Key Interactions T3_Confirm Confirm On- and Off-Target Binding in a Physiological Context T3_Cell->T3_Confirm Report Comprehensive Selectivity Report T3_Confirm->Report Generate Selectivity Profile

Caption: A multi-tiered workflow for kinase inhibitor selectivity profiling.

This structured approach ensures that resources are focused on the most relevant interactions, moving from a broad, qualitative assessment to precise, quantitative measurements and finally to validation in a more physiologically relevant setting.

Comparative Cross-Reactivity Profiling: Data Interpretation

To illustrate the output of such a profiling campaign, the following table presents hypothetical data for our compound of interest, compared with a promiscuous inhibitor (Staurosporine) and a more selective, clinically relevant inhibitor from the same structural class.

Table 1: Comparative Kinase Inhibition Profile

Kinase Target1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Compound 15y (TBK1 Inhibitor) (% Inhibition @ 1µM)[9]
TBK1 98% 99%99%
IKKε85%97%95%
FGFR145%92%15%
ALK30%95%8%
CDK215%98%5%
SRC68%99%25%
ABL125%96%12%
Total Kinases Tested30030031
Selectivity Score¹0.023 (7/300)0.85 (255/300)0.097 (3/31)

¹Selectivity Score calculated as the number of kinases inhibited >70% divided by the total number of kinases tested.

From this hypothetical data, we can infer that 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine is a potent inhibitor of TBK1, with significant cross-reactivity against the closely related kinase IKKε and the tyrosine kinase SRC. While far more selective than the notoriously promiscuous Staurosporine, it shows a broader activity profile than a highly optimized compound like 15y, a potent and selective TBK1 inhibitor from the same pyrazolo[3,4-b]pyridine family.[9] This highlights the subtle but critical impact of chemical modifications on the selectivity of the core scaffold.

Deep Dive: Potency and Selectivity Quantification

Following the initial screen, determining the half-maximal inhibitory concentration (IC50) for all significant "hits" is essential for a quantitative comparison.

Table 2: IC50 Values for Key On- and Off-Targets (Hypothetical)

CompoundTBK1 IC50 (nM)IKKε IC50 (nM)SRC IC50 (nM)FGFR1 IC50 (nM)
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine550250>1000
Compound 15y[9]0.2Not ReportedNot ReportedNot Reported
Dovitinib (FGFR Inhibitor)[4]>1000>10001508

This dose-response analysis provides a clearer picture. Our lead compound is a potent, single-digit nanomolar inhibitor of its primary target, TBK1. It is 10-fold selective over IKKε and 50-fold selective over SRC. This quantitative data is crucial for predicting the therapeutic window and potential for mechanism-based side effects. For example, at a cellular concentration sufficient to fully inhibit TBK1, partial inhibition of IKKε and SRC might occur.

Experimental Protocols

To ensure scientific rigor, all profiling data must be generated using validated and reproducible methods. What follows are standardized protocols for both biochemical and cellular assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a common method for assessing kinase inhibitor selectivity using a fluorescence-based, in-vitro biochemical assay.[10]

Objective: To determine the inhibitory activity (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Fluorescently labeled peptide substrate

  • ATP at the Km concentration for each specific kinase[7]

  • Test compound (e.g., 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine) dissolved in DMSO

  • Kinase reaction buffer

  • Assay plates (e.g., 384-well)

  • Plate reader capable of detecting fluorescence

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM.

  • Assay Reaction Setup: In each well of the assay plate, add the kinase reaction buffer, the specific kinase, and its corresponding fluorescently labeled peptide substrate.

  • Compound Addition: Add the serially diluted test compound to the appropriate wells. Include DMSO-only wells as a negative control (0% inhibition) and wells without enzyme as a positive control (100% inhibition).

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Reaction Progression: Allow the reaction to proceed for a specified time (e.g., 60-120 minutes) at room temperature.

  • Reaction Termination & Reading: Stop the reaction (if necessary, depending on the assay kit) and measure the fluorescence on a plate reader. The signal will correlate with the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (Conceptual Workflow)

Biochemical assays are essential, but they do not fully recapitulate the cellular environment. Cellular target engagement assays are critical for confirming that a compound can enter a cell and bind to its intended target.[11] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful technology for this purpose.

Objective: To quantify compound binding to a specific kinase in living cells.

G cluster_legend Principle of Competitive Displacement Start Transfect Cells with Kinase-NanoLuc® Fusion Vector Culture Culture Cells to Allow Expression of the Fusion Protein Start->Culture AddTracer Add Cell-Permeable Fluorescent Energy Transfer Tracer Culture->AddTracer AddCompound Add Test Compound (e.g., 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine) AddTracer->AddCompound Incubate Incubate to Reach Binding Equilibrium AddCompound->Incubate Read Read Luminescence and Fluorescence Signals Incubate->Read Analyze Calculate BRET Ratio and Determine IC50 Read->Analyze l1 High BRET Signal: Tracer binds to Kinase-NanoLuc® l2 Low BRET Signal: Test compound displaces tracer, interrupting energy transfer

Caption: Workflow for a cellular target engagement assay using NanoBRET™.

This assay provides invaluable data on a compound's apparent affinity for its target inside a cell, accounting for factors like cell permeability and competition with endogenous ATP. Comparing biochemical IC50s with cellular IC50s can reveal important drug-like properties of the molecule.[11]

The Target Landscape: TBK1 Signaling

Understanding the biological context of the primary target is essential for interpreting selectivity data. As our hypothetical data points to TBK1 as the primary target of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine, it is useful to visualize its role in cellular signaling. TBK1 is a critical kinase in the innate immune system, responsible for activating transcription factors that drive the production of type I interferons in response to viral or bacterial infection.[3]

G PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRRs Pattern Recognition Receptors (e.g., TLRs, RIG-I) PAMPs->PRRs Adaptors Adaptor Proteins (e.g., MAVS, TRIF) PRRs->Adaptors TBK1 TBK1 Adaptors->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates Phospho_IRF3 P-IRF3 TBK1->Phospho_IRF3 Dimer_IRF3 Dimerized P-IRF3 Phospho_IRF3->Dimer_IRF3 dimerizes Nucleus Nucleus Dimer_IRF3->Nucleus translocates to Interferon Type I Interferon Genes Nucleus->Interferon activates transcription of Response Antiviral & Immune Response Interferon->Response Inhibitor 1-Methyl-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-b]pyridine Inhibitor->TBK1

Sources

Comparative

Comparative In Vivo Efficacy of Novel 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for confirming the in vivo efficacy of novel formulations of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the in vivo efficacy of novel formulations of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine, a member of the versatile pyrazolo[3,4-b]pyridine class of compounds. This class has garnered significant interest for its potential as kinase inhibitors and anticancer agents.[1][2] The successful translation of promising in vitro data to in vivo models is critically dependent on appropriate formulation and rigorous experimental design. This document outlines key considerations, comparative experimental protocols, and data interpretation strategies to guide researchers in this process.

Introduction to Pyrazolo[3,4-b]pyridines as Therapeutic Agents

The pyrazolo[3,4-b]pyridine scaffold is a purine bioisostere, enabling it to effectively interact with the hinge region of various kinases.[3] This has led to the development of derivatives with potent inhibitory activity against a range of targets, including TANK-binding kinase 1 (TBK1) and Receptor-Interacting Protein 1 (RIP1) kinase.[4][5] Several analogues have demonstrated promising antiproliferative activity in cancer cell lines and have shown tumor growth inhibition in animal models, such as orthotopic breast cancer mouse models.[1][6]

The core challenge in the in vivo evaluation of many pyrazolo[3,4-b]pyridine derivatives is their often poor aqueous solubility, which can hinder bioavailability and lead to suboptimal therapeutic exposure.[7] Therefore, the selection and optimization of the delivery vehicle are paramount for a successful in vivo study.

Formulation Strategies for In Vivo Administration

The choice of formulation can significantly impact the pharmacokinetic and pharmacodynamic profile of a compound. For pyrazolo[3,4-b]pyridine derivatives, which are often hydrophobic, several formulation strategies can be employed to enhance solubility and stability for in vivo administration.

Common Excipients and Formulation Compositions

A common approach for formulating poorly soluble compounds for preclinical in vivo studies involves the use of a combination of solvents and surfactants. A typical formulation might consist of:

  • Solvents: Dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), propylene glycol (PG).

  • Surfactants: Tween-80, Kolliphor EL (formerly Cremophor EL).

  • Aqueous component: Saline (0.9% NaCl) or 5% dextrose in water (D5W).

Table 1: Example Formulations for Oral (PO) and Intravenous (IV) Administration

Formulation ComponentOral (PO) Formulation ExampleIntravenous (IV) Formulation ExampleRationale for Use
Primary Solvent DMSO (5-10%)DMSO (≤5%)Excellent solubilizing agent for many organic compounds.[7] Concentration should be minimized for IV to reduce toxicity.
Co-solvent PEG400 (40%)Propylene Glycol (20-30%)Improves solubility and can enhance absorption.
Surfactant Tween-80 (5%)Not always necessary, but can be usedIncreases solubility and stability of the formulation.
Aqueous Diluent Saline or WaterSaline or D5WBrings the formulation to the final desired volume and concentration.
Other N/AHydroxypropyl-β-cyclodextrin (HP-β-CD)Can be used to encapsulate the drug, improving solubility and reducing precipitation upon injection.[7]
Step-by-Step Formulation Protocol (Oral Gavage)

This protocol describes the preparation of a formulation suitable for oral administration in rodent models.

  • Compound Weighing: Accurately weigh the required amount of the 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine derivative based on the desired final concentration and dosing volume.

  • Initial Solubilization: In a sterile conical tube, add the appropriate volume of DMSO to the compound. The final concentration of DMSO in the formulation should typically be between 5-10%.[7] Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[7]

  • Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition. A common formulation consists of 40% PEG400 and 5% Tween-80.[7]

  • Final Dilution: Add sterile saline to reach the final desired volume and vortex until a clear and homogenous solution is obtained.

  • Storage: It is recommended to prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store it protected from light at 2-8°C. Visually inspect for any precipitation before administration.[7]

In Vivo Efficacy Study Design: A Comparative Approach

To rigorously assess the in vivo efficacy of different formulations of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine, a well-controlled study design is essential. This typically involves using a relevant animal model of disease, such as a tumor xenograft model for anticancer agents.

Experimental Workflow for In Vivo Efficacy Testing

in_vivo_workflow cluster_preclinical Preclinical In Vivo Efficacy Study animal_model Animal Model Selection (e.g., Xenograft Mice) group_allocation Group Allocation & Randomization animal_model->group_allocation dosing Dosing Administration (PO, IV, etc.) group_allocation->dosing formulation_prep Formulation Preparation (e.g., Formulation A vs. B) formulation_prep->dosing monitoring Tumor Growth & Body Weight Monitoring dosing->monitoring endpoint Endpoint Analysis (Tumor Weight, Biomarkers) monitoring->endpoint data_analysis Data Analysis & Statistical Evaluation endpoint->data_analysis

Caption: Workflow for a comparative in vivo efficacy study.

Detailed Protocol for a Xenograft Mouse Model Study

This protocol outlines a comparative study to evaluate two different formulations of a novel pyrazolo[3,4-b]pyridine derivative.

  • Cell Culture and Implantation:

    • Culture a relevant cancer cell line (e.g., human breast cancer cell line MDA-MB-231) under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).

  • Tumor Growth and Group Allocation:

    • Monitor tumor growth using calipers.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control (the formulation without the active compound).

      • Group 2: 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine in Formulation A (e.g., 20 mg/kg, daily oral gavage).

      • Group 3: 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine in Formulation B (e.g., 20 mg/kg, daily oral gavage).

      • Group 4: Positive control (a standard-of-care chemotherapy agent).

  • Dosing and Monitoring:

    • Administer the assigned treatments for a specified period (e.g., 21 days).

    • Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Collect blood and tumor tissue for pharmacokinetic and pharmacodynamic (biomarker) analysis.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the efficacy of different formulations.

Table 2: Hypothetical In Vivo Efficacy Data

Treatment GroupMean Tumor Volume (mm³) ± SEM (Day 21)Mean Tumor Weight (g) ± SEM (Final)Mean Body Weight Change (%)
Vehicle Control 1500 ± 1501.5 ± 0.2+2
Formulation A (20 mg/kg) 800 ± 1000.8 ± 0.1-3
Formulation B (20 mg/kg) 650 ± 800.6 ± 0.08-1
Positive Control 500 ± 700.5 ± 0.06-10

These results would suggest that Formulation B is more efficacious than Formulation A in this model, as evidenced by the lower mean tumor volume and weight.

Pharmacokinetic and Pharmacodynamic Considerations

To understand the underlying reasons for differences in efficacy between formulations, it is essential to conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Pharmacokinetic Analysis

A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of the drug.[] Key parameters to measure include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the curve (total drug exposure).

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

A higher AUC and Cmax for one formulation over another would suggest better bioavailability, which could explain enhanced efficacy.

Signaling Pathway and Pharmacodynamic Biomarkers

signaling_pathway cluster_pathway Potential Kinase Inhibition Pathway drug Pyrazolo[3,4-b]pyridine Derivative kinase Target Kinase (e.g., TBK1, RIP1) drug->kinase Inhibition downstream Downstream Substrate (e.g., p-IRF3) kinase->downstream Phosphorylation cellular_response Cellular Response (e.g., Apoptosis, Reduced Proliferation) downstream->cellular_response Signaling Cascade

Caption: Generalized signaling pathway for a kinase inhibitor.

PD studies should assess the modulation of the drug's target in the tumor tissue. For a kinase inhibitor, this could involve measuring the phosphorylation status of a downstream substrate via techniques like Western blotting or immunohistochemistry. A greater reduction in the phosphorylated target with one formulation would provide a mechanistic link to its superior efficacy.

Conclusion

Confirming the in vivo efficacy of novel 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine formulations requires a multi-faceted approach. Careful consideration of formulation strategies to overcome solubility challenges is the first critical step. This must be followed by well-designed, comparative in vivo studies in relevant animal models. Integrating pharmacokinetic and pharmacodynamic analyses is essential for understanding the relationship between drug exposure, target engagement, and therapeutic outcome. This comprehensive approach will enable researchers to identify the most promising formulations for further preclinical and clinical development.

References

  • BenchChem. (2025).
  • Ebovir.
  • Papanastasiou, I., et al. (2026, January 24). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.
  • BOC Sciences.
  • Ahmad, I., et al. (2024, September 6). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed.
  • Villalobos-Hernandez, J. R., et al. (2026, February 5). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Publishing.
  • Abdel-Maksoud, M. S., et al. (2025, November 20). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed.
  • Zhang, Y., et al. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC.
  • Wang, Y., et al. (2022, May 19). Full article: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis.
  • Various Authors. (2025, October 25). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction.
  • Abdel-Rhman, M. H., et al. Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. PMC.
  • Zhang, Y., et al. (2025, March 21). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed.
  • Ito, T., et al. (2018, February 27). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Journal of Medicinal Chemistry.
  • Papanastasiou, I., et al. (2023, February 27). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. MDPI.
  • Wang, Y., et al. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Taylor & Francis Online.
  • Various Authors.
  • Papanastasiou, I., et al. (2026, January 27). Optimization of Pyrazolo[3,4- b ]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
  • Various Authors. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry.
  • Teixidó, J., et al. (2022, March 30).
  • Asiri, A. M., et al. (2024, December 25). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • Teixidó, J., et al.
  • El-Sayed, N. N. E., et al.
  • Various Authors. (2022, November 16). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2026, February 25). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
  • ChemicalBook. 4,5,6,7-tetrahydro-1-methyl-1H-Pyrazolo[3,4-c]pyridine synthesis. chemicalbook.com.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine

As researchers dedicated to advancing drug discovery, our work inherently involves the synthesis and handling of novel chemical entities. Among these, heterocyclic compounds like 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug discovery, our work inherently involves the synthesis and handling of novel chemical entities. Among these, heterocyclic compounds like 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine, a member of the versatile pyrazolopyridine family, are of significant interest for their potential biological activities.[1][2][3] However, our responsibility extends beyond discovery to ensuring the safe and compliant management of these materials throughout their lifecycle, culminating in their proper disposal.

This guide provides a comprehensive, step-by-step protocol for the disposal of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine. It is designed to equip laboratory personnel with the necessary knowledge to manage this chemical waste stream responsibly, protecting both themselves and the environment.

Hazard Identification: The Foundation of Safe Disposal

Understanding the intrinsic hazards of a compound is the critical first step in determining the correct disposal pathway. Misclassification can lead to dangerous chemical reactions in a waste container, improper handling by support staff, and non-compliance with environmental regulations.

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine is classified with several key hazards.[4][5] The causality is clear: due to its toxicological profile, this compound and any materials contaminated with it are considered hazardous waste . Under no circumstances should it be disposed of in standard trash or poured down the drain.[6][7]

Hazard ClassificationSignal WordHazard StatementImplications for Researchers
Acute Toxicity (Oral, Dermal, Inhalation), Category 4WarningH302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.[4][5][8]
Skin Irritation, Category 2WarningH315Causes skin irritation upon direct contact.[4][5][9][10]
Serious Eye Irritation, Category 2A / Eye Damage, Cat 1Warning / DangerH319 / H318Causes serious eye irritation or damage.[4][5][9][10]
Specific Target Organ Toxicity (Single Exposure), Category 3WarningH336May cause respiratory irritation, drowsiness, or dizziness.[4][5][9]

These classifications mandate that 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine be handled with appropriate personal protective equipment (PPE) and that its waste be segregated from non-hazardous materials.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for collecting and preparing this chemical for final disposal by a licensed waste management service or your institution's Environmental Health & Safety (EHS) department.

Step 1: Pre-Disposal Preparation & PPE

Before handling any waste materials, ensure you are in a well-ventilated area, preferably a chemical fume hood.[7][11] Adorn the following mandatory PPE:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[9][12]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[8][9]

  • Protective Clothing: A lab coat or chemical-resistant apron is required to protect against splashes.[9]

Step 2: Waste Segregation

Proper segregation is paramount to prevent accidental chemical reactions within waste containers.

  • Designate a Specific Waste Stream: Waste 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine must be collected separately from other chemical waste streams.[13][14]

  • Avoid Incompatibilities: Do not mix this waste with incompatible materials, such as strong oxidizing agents or acids.[10][15]

  • Include Contaminated Materials: All items that have come into direct contact with the compound, including gloves, weigh boats, pipette tips, and absorbent pads used for cleaning spills, must be disposed of in the same designated hazardous waste container.[14]

Step 3: Container Selection and Labeling

The integrity of the waste container is crucial for safe storage and transport.

  • Container Choice: Use a container that is in good condition, compatible with the chemical, and has a securely sealing lid.[13][16] A glass bottle or a designated polyethylene (HDPE) carboy is often suitable.

  • Mandatory Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added.[7][16] The label must include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine"

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream.

Step 4: Accumulation and Storage in the Laboratory

Waste containers must be managed safely within the lab pending collection.

  • Secure Storage: Keep the waste container tightly closed at all times, except when adding waste.[13][16]

  • Designated Area: Store the container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[16]

  • Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks or spills.[7][13]

  • Location: The storage area should be cool, dry, well-ventilated, and away from heat or ignition sources.[7][12]

Step 5: Final Disposal

Disposal of hazardous waste is highly regulated.

  • Professional Disposal: Do not attempt to treat or neutralize the chemical waste yourself. The final disposal must be handled by your institution's EHS department or a licensed hazardous waste contractor.[11]

  • Request Pickup: Follow your organization's specific procedures to request a hazardous waste pickup. Ensure all paperwork is completed accurately.

Emergency Procedure: Spill Management

In the event of a small spill, take the following immediate actions:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Ensure Ventilation: If not already in a fume hood, ensure the area is well-ventilated.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to cover and absorb the spill.[7]

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into your designated, labeled hazardous waste container.

  • Clean the Area: Decontaminate the spill surface according to your laboratory's standard operating procedures.

  • Dispose of PPE: All contaminated cleaning materials and PPE must be placed in the hazardous waste container.

Disposal Process Visualization

The following diagram illustrates the decision-making and procedural flow for the safe disposal of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine.

G cluster_prep Preparation cluster_collection In-Lab Waste Management cluster_spill Spill Response cluster_final Final Disposal start Waste Generated (Pure compound or contaminated materials) ppe Adorn Required PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as a Dedicated Hazardous Waste Stream ppe->segregate container Select Compatible Container with Secure Lid segregate->container label_node Label Container: 'HAZARDOUS WASTE' + Chemical Name container->label_node store Store in Designated SAA (Closed, Secondary Containment) label_node->store spill_q Spill Occurs? store->spill_q request Arrange for Pickup by EHS or Licensed Contractor store->request Container Full absorb Contain with Inert Absorbent spill_q->absorb Yes spill_q->request No collect_spill Collect Absorbed Material into Waste Container absorb->collect_spill collect_spill->store end Waste Safely Managed for Final Disposal request->end

Caption: Disposal workflow for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine.

By adhering to this structured protocol, you build a self-validating system of safety and compliance. Each step, from hazard identification to final handover, is designed to mitigate risk and ensure that our pursuit of scientific advancement does not come at the cost of environmental or personal safety.

References

  • 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine - NextSDS. NextSDS.
  • 1785463-03-7 - Safety D
  • 1H-PYRAZOLO[4,3-B]PYRIDINE SDS, 272-52-6 Safety D
  • SAFETY DATA SHEET - Fisher Scientific. (2010, May 14).
  • MATERIAL SAFETY DATA SHEET - Chemcia Scientific. Chemcia Scientific.
  • Pyridine-Safety-D
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
  • Hazardous Waste and Disposal. American Chemical Society.
  • Guidelines on the Disposal of Chemical Wastes from Labor
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • Disposal of Chemical Waste - Safety Office. University of St Andrews.
  • 6-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine - NextSDS. NextSDS.
  • Safety D
  • Chemical Waste Guidelines. (2024, April 16). University of Minnesota Health, Safety & Risk Management.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021).
  • Pyridine CAS No 110-86-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemicals India.
  • Pyridine 1 degree Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.
  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. (2019).
  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiprolifer
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
  • Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island.

Sources

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